Methyl 2-aminopyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBXKOTWYZYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430733 | |
| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308348-93-8 | |
| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminopyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for obtaining Methyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development. The methodologies presented are based on established and reliable chemical literature, offering detailed experimental protocols and quantitative data to support research and development efforts.
Core Synthesis Pathway: Cyclocondensation of Guanidine with a C3 Electrophile
The most direct and widely recognized method for the synthesis of this compound involves the cyclocondensation of a guanidine source with a three-carbon (C3) electrophilic precursor. A key intermediate in this pathway is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This intermediate is prepared and then reacted in situ with guanidine to form the desired pyrimidine ring system.
This synthesis can be logically divided into two primary stages:
-
Formation of the C3 Electrophilic Intermediate: The synthesis begins with the creation of a reactive three-carbon building block.
-
Pyrimidine Ring Formation: The C3 intermediate is then reacted with guanidine to form the final product.
Below are the detailed experimental protocols for each stage.
Stage 1: Synthesis of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
The initial step involves a condensation reaction between methyl 3,3-dimethoxypropionate and methyl formate, facilitated by a strong base such as sodium hydride.
Experimental Protocol:
A solution of methyl 3,3-dimethoxypropionate and methyl formate in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, is added dropwise to a stirred suspension of sodium hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated at 0 °C and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is then filtered, washed with the solvent, and dried under vacuum. This intermediate is often used directly in the next step without further purification.[1]
| Reagent | Molar Ratio | Key Parameters |
| Methyl 3,3-dimethoxypropionate | 1.0 | Solvent: Diethyl ether or THF |
| Methyl formate | 1.0 - 1.2 | Base: Sodium Hydride |
| Sodium Hydride | 1.0 - 1.2 | Temperature: 0 °C to Room Temp. |
| Product | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol |
Stage 2: Synthesis of this compound
The prepared sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is then reacted with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate, to form the pyrimidine ring.
Experimental Protocol:
To a stirred solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a polar aprotic solvent like N,N-dimethylformamide (DMF), guanidine hydrochloride is added. The reaction mixture is heated to a specified temperature, typically around 100 °C, for a period of 30 minutes to several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, filtration, and subsequent purification, which may include recrystallization from a suitable solvent.
An alternative and high-yielding procedure utilizes guanidine nitrate with a base in a mixed solvent system.
Alternative High-Yield Protocol:
Guanidine nitrate and sodium hydroxide are reacted in a mixture of methanol and dichloromethane. This mixture is heated to 60-65 °C. The resulting product, this compound, is obtained with a high yield.[2]
| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Guanidine hydrochloride | DMF | 100 | 0.5 - 3 | Not specified |
| Not specified (likely in situ from C3 precursor) | Guanidine nitrate / Sodium hydroxide | Methanol / Dichloromethane | 60-65 / 40-45 | Not specified | 87.5 |
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described above.
References
"Methyl 2-aminopyrimidine-5-carboxylate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's chemical and structural properties, experimental protocols for its synthesis and analysis, and its significant role as a molecular scaffold for developing novel therapeutic agents.
Core Chemical and Structural Information
This compound is a solid organic compound characterized by a pyrimidine ring system substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position.[1][2] This arrangement of functional groups makes it a versatile precursor for a wide range of more complex molecules.[3]
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citations |
| CAS Number | 308348-93-8 | [3][4] |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₇N₃O₂ | [3][4] |
| SMILES | COC(=O)C1=CN=C(N=C1)N | |
| InChI | 1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |
| InChIKey | JVHBXKOTWYZYDF-UHFFFAOYSA-N |
Physicochemical Properties
This table outlines the known physical and chemical properties of the compound. Proper handling and storage are critical for maintaining its integrity.
| Property | Value | Citations |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Physical Form | Solid | |
| Boiling Point | 344.2 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.32 g/cm³ | [4] |
| logP (Consensus) | 0.04 | [3] |
| Topological Polar Surface Area | 78.1 Ų | [3] |
| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere | [3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum in deuterated methanol (CD₃OD) shows characteristic signals: a sharp singlet at approximately 3.88 ppm corresponding to the methyl ester protons (-OCH₃), and a singlet around 8.77 ppm for the two equivalent protons on the pyrimidine ring.[3]
-
Other Spectroscopic Data: Detailed experimental Infrared (IR) Spectroscopy, Carbon-13 NMR, and Mass Spectrometry (MS) data for this specific compound are not widely available in the surveyed literature. Analysis would typically involve comparison to data from structurally similar compounds.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature.
Synthesis via Cyclocondensation
A general and effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative.[7][8] For the target compound, guanidinium nitrate is used as the source of the 2-amino group.[9]
Methodology:
-
Preparation of Reagent: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[7]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is dissolved in a suitable solvent such as methanol.
-
Condensation: Guanidinium nitrate is added to the solution. The reaction mixture is heated to 80–90 °C in a sealed vessel to maintain pressure between 0.20–0.25 MPa.[9] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: After completion (typically 2.5–3.0 hours), the reaction mixture is cooled to room temperature.[9] The solvent (methanol) is removed under reduced pressure.
-
Extraction: Water is added to the residue, followed by extraction with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined.[9]
-
Isolation: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Caption: General workflow for the synthesis and purification of the title compound.
Purification Protocol
The crude product from synthesis can be purified using standard laboratory techniques.
Methodology:
-
Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., an ethanol/water mixture or acetonitrile). The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are collected by filtration.[5]
-
Column Chromatography: For higher purity, the crude product is subjected to silica gel column chromatography. A solvent system such as hexane-ethyl acetate is used as the eluent to separate the desired compound from impurities.[5]
Analytical Protocol (NMR)
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard ¹H and ¹³C spectra are acquired. For unambiguous assignment of signals, 2D NMR techniques like HSQC and HMBC can be employed.[3]
Application in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a "privileged scaffold".[3] Its structure is a cornerstone for building more complex molecules with specific biological activities.
Caption: Role of the title compound as a scaffold in medicinal chemistry.
Zinc-Binding Group (ZBG) for Enzyme Inhibition
A critical feature of the 2-aminopyrimidine-5-carboxylate moiety is its function as a Zinc-Binding Group (ZBG).[3] Many enzymes, including bacterial synthases and human histone deacetylases (HDACs), utilize a zinc ion (Zn²⁺) in their active site for catalysis.[10][11] Molecules that can effectively chelate this zinc ion can act as potent inhibitors. The nitrogen atoms of the pyrimidine ring and the adjacent amino group in the scaffold can coordinate with the active site zinc ion, disrupting the enzyme's function.[3]
Targeting the Bacterial MEP Pathway
A prominent application of this scaffold is in the development of novel antibacterial agents.[3] The methylerythritol phosphate (MEP) pathway is essential for the synthesis of isoprenoids, vital molecules for survival in most pathogenic bacteria.[2][12][13] Crucially, this pathway is absent in humans, who use the mevalonate pathway, making the MEP pathway an ideal target for selective antibiotics.[14]
One key enzyme in this pathway is 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme.[2][14] Inhibitors designed from the this compound scaffold can target IspF, blocking the MEP pathway and leading to bacterial cell death.[3]
Caption: Inhibition of the bacterial MEP pathway via targeting the zinc-dependent IspF enzyme.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 308348-93-8 [benchchem.com]
- 4. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 10. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 14. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure features a pyrimidine ring substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position.
Molecular Structure:
An In-depth Technical Guide to Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate, identified by the CAS number 308348-93-8, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including established pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its pivotal role as a building block in the development of novel therapeutic agents, particularly antibacterial drugs.
Physicochemical Properties
This compound is a solid compound at room temperature with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol .[1] For optimal stability, it should be stored at 4°C, protected from light. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 308348-93-8 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Boiling Point | 344.2 °C at 760 mmHg | |
| Physical Form | Solid | |
| Storage Temperature | 4°C, protect from light | |
| Purity | Typically ≥97% |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral data.
| Spectroscopy | Data | Reference |
| ¹H NMR | In deuterated methanol (CD₃OD), the methyl ester protons (-OCH₃) exhibit a sharp singlet at approximately 3.88 ppm. The two protons on the pyrimidine ring are magnetically equivalent and appear as a singlet around 8.77 ppm. The amino group (-NH₂) protons' chemical shift can vary. | [2] |
| Density | 1.319 g/cm³ | [3] |
Synthesis
Furthermore, traditional methods for constructing the pyrimidine ring are well-established in chemical literature.[2] For the synthesis of related 2-aminopyrimidine derivatives, catalyst-free and solvent-free conditions have been employed, which can simplify the work-up procedure and reduce costs.[2] One example involves heating 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine.[2]
The esterification of the parent 2-aminopyrimidine-5-carboxylic acid would be a straightforward final step to yield the methyl ester. A general procedure for the hydrolysis of this compound to its corresponding carboxylic acid involves dissolving the ester in methanol with a small amount of water, adding lithium hydroxide, and stirring the mixture at 60°C overnight.[4]
Below is a generalized workflow for the synthesis of 2-aminopyrimidine derivatives.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery, primarily due to its 2-aminopyrimidine scaffold. This structural motif is considered a "privileged scaffold" as it is present in numerous bioactive molecules and approved drugs.[2] The amino and carboxylate functional groups on this molecule are amenable to a variety of chemical modifications, allowing for the creation of diverse compound libraries for screening.[2]
Targeting the MEP Pathway for Antibacterial Agents
A significant application of this compound is in the development of inhibitors for the methylerythritol phosphate (MEP) pathway. The MEP pathway is essential for the biosynthesis of isoprenoids in most pathogenic bacteria but is absent in humans, making it an attractive target for selective antibacterial drugs.[2]
The 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group (ZBG) that can target the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[2] IspF is the fifth enzyme in the MEP pathway and its inhibition disrupts the production of essential isoprenoids, leading to bacterial cell death. Researchers utilize this compound to synthesize analogs that can chelate the zinc ions in the active site of IspF, thereby inhibiting its function.[2]
The following diagram illustrates the MEP pathway and the point of inhibition by IspF inhibitors.
Experimental Protocols
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
As a specific protocol for this compound is unavailable, a general method for synthesizing 2-aminopyrimidine derivatives is provided below, based on common laboratory practices for similar compounds.
Materials:
-
Appropriate starting materials (e.g., a suitable amidine and a β-keto ester)
-
Solvent (e.g., ethanol)
-
Base (e.g., sodium ethoxide)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separation funnel, chromatography supplies)
Procedure:
-
Dissolve the β-keto ester in the chosen solvent in the reaction vessel.
-
Add the base to the solution and stir until fully dissolved.
-
Add the amidine salt to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.
IspF Enzyme Inhibition Assay
The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds derived from this compound against the IspF enzyme.
Materials:
-
Purified recombinant IspF enzyme
-
Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent like DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., absorbance or fluorescence, depending on the detection method)
-
Detection reagent (e.g., a phosphatase to detect the release of inorganic phosphate, coupled with a colorimetric reagent)
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the IspF enzyme. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the substrate (CDP-MEP) to all wells.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
The following diagram illustrates the workflow for the IspF enzyme inhibition assay.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its favorable physicochemical properties and the reactivity of its functional groups make it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated utility of its 2-aminopyrimidine core in targeting the bacterial MEP pathway, specifically the IspF enzyme, highlights its significant potential in the development of novel antibacterial agents. This technical guide provides a solid foundation of knowledge for researchers working with this important chemical entity.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. This compound|CAS 308348-93-8 [benchchem.com]
- 3. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry and drug discovery. Its pyrimidine core is a "privileged scaffold," frequently found in bioactive molecules, including various therapeutic agents. The compound, with its reactive amino and carboxylate functionalities, serves as a versatile precursor for synthesizing diverse compound libraries aimed at various biological targets. Notably, the 2-aminopyrimidine-5-carboxylate structure has been identified as an effective zinc-binding group, making it a valuable starting point for the design of novel enzyme inhibitors, particularly in the antibacterial field targeting pathways like the methylerythritol phosphate (MEP) pathway.[1]
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering essential data and methodologies for its effective use in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 308348-93-8 | [1][2][3] |
| Appearance | Solid | [4] |
| Topological Polar Surface Area | 78.1 Ų | [1][3] |
| Consensus Log P | 0.04 | [1] |
Note: The predicted good gastrointestinal absorption potential based on computational data suggests utility in drug design.[1]
Solubility Profile
Quantitative experimental data on the solubility of this compound in a wide range of organic and aqueous solvents is not extensively available in public literature. However, its structural features—a polar pyrimidine core with hydrogen bonding capabilities (amino group) and an ester group—suggest moderate solubility in polar organic solvents. Its low Log P value also suggests some degree of aqueous solubility.
Qualitative Solubility
Based on its use in various published synthetic procedures, the compound is soluble in solvents such as:
Experimental Protocol for Solubility Determination
To ascertain precise solubility data, a standardized experimental protocol such as the shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or UPLC-MS system
-
Calibrated pH meter
Methodology:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Measurement.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses.
Accelerated Stability Data
An accelerated stability study provides insight into the compound's shelf-life under stressed conditions.
| Condition | Duration | Degradation | Primary Degradation Pathway | Source |
| 40°C / 75% Relative Humidity (RH) | 6 months | ~5% | Hydrolysis of the methyl ester | [1] |
Recommended Storage: To minimize degradation through oxidation and moisture uptake, the compound should be stored in desiccated, amber vials at –20°C.[1]
Degradation Pathway
The primary degradation pathway identified is the hydrolysis of the ester group, particularly in humid environments, to yield 2-aminopyrimidine-5-carboxylic acid.[1]
Caption: Primary Hydrolytic Degradation Pathway.
Experimental Protocol for Stability Analysis
A systematic approach is required to evaluate the stability of the compound under various stress conditions (e.g., pH, temperature, light).
Objective: To assess the stability of this compound and identify its degradation products.
Materials:
-
This compound
-
Aqueous buffers (pH 2, 7, 9)
-
Organic solvents (e.g., Methanol, Acetonitrile)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber (with UV and visible light sources)
-
LC-MS system for separation and identification of degradants
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dilute the stock solution in aqueous buffers of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH). Heat the solutions (e.g., at 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the compound's solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and its solution to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analytical Method: Use a stability-indicating LC-MS method. This method should be capable of separating the parent compound from all process impurities and degradation products.
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify the mass of major degradation products using the mass spectrometer to elucidate their structures.
-
Caption: Workflow for Forced Degradation Stability Study.
Application in Drug Discovery
This compound is a key intermediate. Its stability and reactivity are leveraged in multi-step syntheses to create more complex molecules with potential therapeutic value. For example, it is used in the synthesis of imidazopyrimidines, which are inhibitors of kinases like c-Met, a target in cancer therapy.[8]
The logical flow from this building block to a potential therapeutic application is illustrated below.
Caption: From Building Block to Biological Application.
Conclusion
This compound is a compound of significant interest in drug discovery due to its versatile chemical nature. While comprehensive public data on its solubility is lacking, standardized protocols can be employed to determine this crucial parameter. Stability data indicates a susceptibility to hydrolysis, necessitating careful storage conditions to ensure its integrity for synthetic applications. Understanding these properties is paramount for researchers aiming to efficiently and effectively utilize this valuable chemical scaffold in the development of novel therapeutics.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 3. Methyl 2-amino-5-pyrimidinecarboxylate|308348-93-8 - MOLBASE Encyclopedia [m.molbase.com]
- 4. canbipharm.com [canbipharm.com]
- 5. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents [patents.google.com]
- 6. WO2013127268A1 - Amido-benzyl sulfone and sulfonamide derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]
Unveiling the Solid-State Architecture of a Key Medicinal Scaffold: A Technical Guide to the Crystal Structure of Methyl 2-aminopyrimidine-5-carboxylate and its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of Methyl 2-aminopyrimidine-5-carboxylate and its closely related analogs, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the intricate network of intermolecular interactions that govern its solid-state assembly. The 2-aminopyrimidine-5-carboxylate core is a significant scaffold in medicinal chemistry, notably as a precursor for enzyme inhibitors targeting pathways like the methylerythritol phosphate (MEP) pathway, which is essential for many pathogenic bacteria.[1]
Crystallographic Data Summary
While a specific crystal structure for this compound was not publicly available at the time of this report, a detailed analysis of the closely related analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, provides a robust model for understanding its structural characteristics. The crystallographic data for this analog is presented below, offering a strong predictive framework for the titular compound due to high structural similarity.
| Parameter | Value |
| Chemical Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.9110 (8) Å |
| b | 10.136 (2) Å |
| c | 9.848 (2) Å |
| α | 90° |
| β | 98.71 (3)° |
| γ | 90° |
| Volume | 385.89 (13) ų |
| Z | 2 |
| Calculated Density | 1.616 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 1474 |
| Independent Reflections | 817 |
| R-factor | 0.046 |
| wR-factor | 0.109 |
Data obtained for Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as a proxy for this compound.[2]
Experimental Protocols
The determination of the crystal structure of pyrimidine derivatives involves a systematic workflow, from material synthesis to data analysis. The following protocols are based on established methodologies for similar compounds.[2]
Synthesis and Crystallization
The synthesis of this compound and its analogs typically follows established organic chemistry routes.[1] For the analyzed analog, crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature over approximately five days.[2]
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a diffractometer. For the reference compound, an Enraf–Nonius CAD-4 diffractometer was utilized.[2] Data collection is performed at a controlled temperature, often ambient (293 K) or cryogenic, using monochromatic X-ray radiation (e.g., Mo Kα).[2]
The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] In the refinement process for the analog, hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
References
An In-depth Technical Guide on Methyl 2-aminopyrimidine-5-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminopyrimidine-5-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the pyrimidine core functionalized with an amino group and a methyl carboxylate, render it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role as a precursor for potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
The pyrimidine scaffold is a ubiquitous motif in numerous natural and synthetic compounds of profound biological importance, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in the late 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. The parent compound, pyrimidine, was first prepared in 1900.[1] Derivatives of pyrimidine-5-carboxylic acid have been a subject of scientific inquiry since at least the early 1940s, indicating a long-standing interest in this class of compounds.[2][3]
This compound (CAS Number: 308348-93-8) has emerged as a crucial intermediate in the synthesis of complex molecular architectures for drug development.[4] Its utility is particularly highlighted in the design of enzyme inhibitors, where the 2-aminopyrimidine moiety can act as a key pharmacophore.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and biological assays.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₂ | [4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| CAS Number | 308348-93-8 | [4] |
| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | |
| Boiling Point | 344.2 °C at 760 mmHg | |
| Density | 1.319 g/cm³ | [6] |
| Storage Temperature | 2-8°C, protect from light, under inert atmosphere | [4] |
Spectral Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (CD₃OD) | δ 8.77 (s, 2H, Pyrimidine C4-H, C6-H), 3.88 (s, 3H, Methoxy (-OCH₃)) | [4] |
| IR (Expected) | 3300-3500 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), 1715-1730 cm⁻¹ (C=O stretch), 1000-1300 cm⁻¹ (C-O stretch) | [4] |
| Mass Spectrometry | Fragmentation may involve loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). | [4] |
Synthesis of this compound
The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been a subject of interest, with various methods developed over the years. A general and efficient procedure was reported by Zhichkin, Fairfax, and Eisenbein in 2002, which provides a reliable route to compounds such as this compound.[7]
General Synthetic Pathway
The synthesis involves the reaction of an amidinium salt with the sodium salt of an appropriate three-carbon building block. For this compound, the key starting materials are guanidine (in the form of its salt) and a methyl 2-formyl-3-alkoxyacrylate derivative.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Adapted from Zhichkin et al., 2002)
This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Methyl 2-(ethoxymethylene)acetoacetate
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.
-
Methyl 2-(ethoxymethylene)acetoacetate is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated at reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with hydrochloric acid, leading to the precipitation of the crude product.
-
The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Role in Drug Discovery: Targeting the MEP Pathway
This compound is a valuable scaffold for the development of inhibitors targeting the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This metabolic pathway is essential for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[4]
The MEP Pathway and the IspF Enzyme
The MEP pathway consists of a series of enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid synthesis. One of the key enzymes in this pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF).
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 4. This compound|CAS 308348-93-8 [benchchem.com]
- 5. This compound, CasNo.308348-93-8 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Methyl 2-aminopyrimidine-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract: This document provides a comprehensive technical overview of Methyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. It details the compound's nomenclature, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutics. This guide furnishes detailed, adaptable experimental protocols for the synthesis of pyrimidine derivatives and for the biological evaluation of their potential as enzyme inhibitors, particularly targeting the MEP pathway and VEGFR-2 kinase. Visual diagrams of synthetic workflows and biological pathways are provided to facilitate a deeper understanding of its application in drug discovery and development.
IUPAC Nomenclature and Synonyms
The compound "this compound" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: methyl 2-amino-5-pyrimidinecarboxylate
Synonyms:
-
This compound
-
5-Pyrimidinecarboxylicacid, 2-amino-, methylester
-
Methyl 2-amino-pyrimidine-5-carboxylate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 308348-93-8 | |
| Molecular Formula | C₆H₇N₃O₂ | |
| Molecular Weight | 153.14 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 344.2 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light | |
| Purity | ≥97% | |
| InChI Key | JVHBXKOTWYZYDF-UHFFFAOYSA-N |
Applications in Drug Discovery
This compound is a versatile synthetic intermediate in medicinal chemistry, primarily
A Technical Guide to Methyl 2-aminopyrimidine-5-carboxylate: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, adorned with both an amino group and a methyl carboxylate, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its role as a building block in the development of novel enzyme inhibitors.
Physicochemical Characteristics
This compound is typically a solid at room temperature, appearing as a light yellow to yellow powder.[1] It is characterized by its pyrimidine ring system, which imparts aromatic character and influences its chemical reactivity. The presence of an amino group and an ester functional group makes it a valuable intermediate for further chemical modifications.
Identification and General Properties
The fundamental identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇N₃O₂ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3][4] |
| Appearance | Solid, Light yellow to yellow powder | [1][4][5] |
| CAS Number | 308348-93-8 | [2][3][4] |
| InChI | InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | [4][5] |
| InChIKey | JVHBXKOTWYZYDF-UHFFFAOYSA-N | [2][4][5] |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)N | [5] |
Quantitative Physicochemical Data
| Parameter | Value | Reference(s) |
| Boiling Point | 344.2 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.319 g/cm³ | [2] |
| pKa (Predicted) | 1.83 ± 0.10 | [1] |
| LogP (Consensus) | -0.3 | [6] |
| Topological Polar Surface Area | 78.1 Ų | [4][6] |
| Exact Mass | 153.053826475 Da | [6] |
Solubility
Specific experimental solubility data for this compound in common solvents is not widely published. However, based on the solubility of structurally similar compounds such as 2-aminopyridine and methyl 2-aminopyridine-4-carboxylate, a general solubility profile can be inferred.[7][8] The presence of the polar amino and ester groups suggests that it will have some solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like toluene and hexanes is expected to be limited.
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR (CD₃OD) | The proton NMR spectrum is expected to show a singlet for the two pyrimidine protons around 8.77 ppm and a singlet for the three methoxy protons at approximately 3.88 ppm. The chemical shift of the amino protons can vary depending on the solvent and concentration. | [4] |
| ¹³C NMR | The carbon-13 NMR spectrum is anticipated to display six distinct signals. Key resonances would include the carbonyl carbon of the ester group (downfield), the methyl carbon of the ester (upfield), and four signals corresponding to the pyrimidine ring carbons. | [4] |
| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching) in the 3300-3500 cm⁻¹ region. A prominent C=O stretching vibration from the α,β-unsaturated ester is expected around 1715-1730 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyrimidine ring would also be present. | [4] |
| High-Resolution Mass Spectrometry (HRMS) | HRMS provides an accurate mass measurement, which is crucial for determining the elemental formula. The exact mass of this compound is 153.0538 u. | [4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a suitable three-carbon building block.[9] The following protocol is a representative example.
Reaction Scheme:
Materials:
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Guanidine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1 equivalent).
-
Add guanidine hydrochloride (1 equivalent) to the flask.
-
Add a sufficient volume of anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 100 °C with stirring.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve higher purity.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound is outlined below.
Biological Significance and Applications
The 2-aminopyrimidine-5-carboxylate scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.
Role as a Zinc-Binding Group in the MEP Pathway
The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents.[4] The 2-aminopyrimidine-5-carboxylate moiety has been identified as a zinc-binding group (ZBG) that can target metalloenzymes within this pathway, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[4]
Derivatives of this compound can be synthesized to chelate the zinc ions in the active site of IspF, leading to enzyme inhibition and subsequent antibacterial activity. This makes the parent compound a valuable starting material for the development of new antibiotics with a selective mode of action.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dark place under an inert atmosphere.[4]
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its established role as a scaffold for enzyme inhibitors, make it a compound of high interest for researchers and drug development professionals. The synthetic protocols and characterization workflows outlined in this guide provide a solid foundation for its use in the laboratory, paving the way for the discovery of new therapeutic agents.
References
- 1. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 2. This compound, CasNo.308348-93-8 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]
- 3. This compound|CAS 308348-93-8 [benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 5. This compound | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Methyl 2-aminopyrimidine-5-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a pivotal building block in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its pyrimidine core is recognized as a "privileged scaffold," frequently found in numerous bioactive molecules and approved drugs.[1] The strategic placement of an amino group at the 2-position and a methyl carboxylate at the 5-position offers versatile handles for chemical modification, enabling the construction of diverse compound libraries for drug discovery.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern therapeutic research.[2][4][5] The 2-aminopyrimidine scaffold is particularly effective for targeting the ATP-binding site of kinases, making this compound a valuable starting material for the synthesis of potent and selective inhibitors.
Application: Synthesis of Diverse Kinase Inhibitors
The versatility of the this compound scaffold has been exploited to develop inhibitors against a range of kinase targets implicated in oncology and inflammatory diseases. The amino group can be functionalized, and the carboxylate group can be modified or used to introduce further complexity, leading to a wide array of derivatives.
Quantitative Data Summary of Synthesized Kinase Inhibitors
The following table summarizes the activity of various kinase inhibitors synthesized using pyrimidine-based scaffolds, including derivatives of this compound.
| Compound/Series | Target Kinase(s) | Key Inhibitory Activity (IC50) | Reference |
| Compound 7 | BTK / JAK3 | < 2 nM | [6] |
| Compound 12 (1,3,5-triazine derivative) | BTK | 21 nM | [6] |
| Compound 19 (thieno[3,2-d]pyrimidine) | BTK | 29.9 nM | [6] |
| Branebrutinib | BTK | 0.1 nM | [6] |
| 4-amino-thieno [2,3-d]pyrimidine derivative | Tie-2 | 0.07 µM | [7] |
| Aurora Kinase Inhibitor | Aurora B | 0.2 nM | [7] |
| Compound 9a (4-anilinopyrimidine-5-carboxamide) | Syk | ID50: 13 mg/kg (in vivo) | [8] |
| Diaminopyrimidine Carboxamide 2 | HPK1 | 64 nM | [9] |
Featured Kinase Targets and Signaling Pathways
Inhibitors derived from this compound target key nodes in cellular signaling pathways that are often hyperactivated in disease states.
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a driver in many types of cancer, promoting tumor growth and metastasis.[10]
Caption: Overview of the HGF/c-Met signaling pathway in cancer.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine c-Met Inhibitors
This protocol describes a method for synthesizing imidazo[1,2-a]pyrimidines, a class of compounds investigated as c-Met inhibitors.[10]
Step 1: Reaction of this compound with an α-haloketone.
-
A mixture of this compound (1.0 mmol) and a substituted chloro-acetaldehyde derivative (e.g., chloro(1-quinolin-6-ylcyclopropyl)acetaldehyde, 1.1 mmol) is prepared in a suitable solvent such as isopropyl alcohol (3 mL).[10]
-
The reaction mixture is heated at 100°C for 4 hours.[10] The reaction involves an initial nucleophilic attack of the endocyclic nitrogen of the pyrimidine on the α-carbon of the aldehyde, followed by cyclization of the exocyclic amino group.[1]
-
After cooling to room temperature, the mixture is diluted with methanol (3 mL).[10]
-
The product, a methyl imidazo[1,2-a]pyrimidine-carboxylate derivative, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Protocol 2: Hydrolysis of the Methyl Ester
To enable further modifications, such as amide bond formation, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[11]
Step 1: Saponification of this compound.
-
Dissolve this compound (2.0 mmol) in methanol (5 mL) containing a few drops of water.[11]
-
Add lithium hydroxide (LiOH) (5.1 mmol) to the solution.[11]
-
Stir the reaction mixture at 60°C overnight.[11]
-
Concentrate the mixture under reduced pressure to remove the methanol.[11]
-
Dilute the residue with water and adjust the pH to 4 with 1 M HCl.[11]
-
The resulting precipitate, 2-aminopyrimidine-5-carboxylic acid, is isolated by vacuum filtration as a white solid.[11]
Biochemical Assay Protocols for Kinase Inhibitor Evaluation
Evaluating the potency and selectivity of synthesized compounds is critical. Biochemical assays directly measure the catalytic function of the target kinase.[3]
General Kinase Activity Assay (e.g., ADP-Glo™)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, a suitable substrate (peptide or protein), ATP, and the test inhibitor at various concentrations in a kinase buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the ADP concentration and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Optimization Considerations:
-
Enzyme and Substrate Concentrations: Use concentrations that avoid substrate depletion or product inhibition.[3]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and minimized to avoid impacting kinase activity.[3]
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of kinase inhibitors. Its chemical tractability allows for the creation of diverse libraries targeting a wide range of kinases involved in critical disease pathways. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel kinase-targeted therapeutics. The continued exploration of this privileged scaffold is expected to yield new and effective treatments for cancer and other debilitating diseases.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 11. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]
Application Notes and Protocols: "Methyl 2-aminopyrimidine-5-carboxylate" as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a highly valuable and versatile synthetic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules. The presence of reactive amino and ester functional groups allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the development of novel therapeutic agents.
Key Applications
This compound serves as a crucial precursor for the synthesis of various classes of bioactive molecules, including:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many approved kinase inhibitors. By modifying the 2-amino and 5-carboxylate positions, potent and selective inhibitors of various kinases, such as Aurora kinases and spleen tyrosine kinase (Syk), can be developed for oncology applications.
-
STAT6 Inhibitors: Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are implicated in allergic and inflammatory diseases. Derivatives of this compound have been successfully synthesized to create potent STAT6 inhibitors.
-
Antibacterial Agents: The 2-aminopyrimidine-5-carboxylate moiety has been identified as a zinc-binding group that can target bacterial enzymes.[1] A key target is the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria but absent in mammals, making it an attractive target for selective antibacterial drugs.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 308348-93-8 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Solid |
| Boiling Point | 344.2°C at 760 mmHg |
Biological Activity of a Key Derivative
One notable application of this compound is in the synthesis of STAT6 inhibitors. The following table summarizes the biological activity of a key derivative, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) , which is synthesized from a pyrimidine-5-carboxylate precursor.
| Compound | Target | IC₅₀ (nM) | Biological Effect |
| AS1517499 | STAT6 | 21 | Potent STAT6 inhibition.[2][3] |
| AS1517499 | IL-4-induced Th2 differentiation | 2.3 | Inhibited IL-4-induced Th2 differentiation of mouse spleen T cells without affecting Th1 differentiation.[2][3] |
Experimental Protocols
General Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxamide Derivatives
This protocol outlines a general multi-step synthesis to produce 2,4-disubstituted pyrimidine-5-carboxamide derivatives, starting from a suitable pyrimidine precursor that can be derived from this compound. This pathway is exemplified by the synthesis of STAT6 inhibitors.
Step 1: Chlorination of the Pyrimidine Ring
The pyrimidine ring is first activated by chlorination at the 4-position. This is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution.
Step 2: Nucleophilic Substitution at the 4-Position
The 4-chloro substituent is then displaced by a primary amine (e.g., benzylamine) to introduce the first point of diversity.
Step 3: Saponification of the Methyl Ester
The methyl ester at the 5-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
Step 4: Amide Coupling
The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU) to form the final carboxamide derivative.
Detailed Protocol for the Synthesis of 4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) Precursor
This protocol is adapted from the general principles of pyrimidine chemistry and the synthesis of related STAT6 inhibitors. The initial steps to generate the key intermediate from this compound are described.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Benzylamine
-
Tyramine hydrochloride
-
Sodium hydroxide (NaOH)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Methyl 2-amino-4-chloropyrimidine-5-carboxylate:
-
To a solution of this compound in an appropriate solvent, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for the time required to complete the reaction (monitor by TLC).
-
Carefully quench the reaction with ice water and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Synthesis of Methyl 2-amino-4-(benzylamino)pyrimidine-5-carboxylate:
-
Dissolve Methyl 2-amino-4-chloropyrimidine-5-carboxylate in a suitable solvent such as ethanol.
-
Add benzylamine and a non-nucleophilic base like DIPEA.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
-
-
Hydrolysis to 2-amino-4-(benzylamino)pyrimidine-5-carboxylic acid:
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Amide Coupling to form the final product precursor:
-
Dissolve the carboxylic acid in DMF.
-
Add HBTU, DIPEA, and the desired amine (e.g., tyramine hydrochloride).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrimidine-5-carboxamide derivative.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Methylerythritol Phosphate (MEP) Pathway and the inhibitory action of this compound derivatives on the IspF enzyme.
Experimental Workflow
Caption: General synthetic workflow for the preparation of 2,4-disubstituted pyrimidine-5-carboxamide derivatives.
References
Application Notes and Protocols: "Methyl 2-aminopyrimidine-5-carboxylate" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including approved drugs. The presence of a reactive amino group at the C2 position and a methyl ester at the C5 position allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery. This document provides an overview of its applications, quantitative data on derived inhibitors, and detailed experimental protocols for the synthesis and evaluation of its derivatives.
Key Medicinal Chemistry Applications
The this compound scaffold has been successfully employed in the development of a range of therapeutic agents, including:
-
Kinase Inhibitors: The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 7 (CDK7) and Polo-Like Kinase 4 (PLK4), which are crucial targets in oncology.
-
Antibacterial Agents: This scaffold serves as a zinc-binding group for targeting bacterial enzymes. Notably, it has been used to design inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria. This pathway is absent in humans, making it an attractive target for selective antibacterial drugs.
-
Other Enzyme Inhibitors: The structural features of this molecule have also been exploited to develop inhibitors for other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.
Quantitative Data of Bioactive Derivatives
The following tables summarize the biological activities of various compounds derived from the 2-aminopyrimidine-5-carboxamide scaffold.
Table 1: Kinase Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
|---|---|---|---|---|
| Compound 22 | CDK7 | 7.21 | MV4-11 | 208.1 |
| BTX-A51 | CDK7 | 272.30 | - | - |
| Compound 4 | CDK7 | 31.02 | - | - |
| Compound 8h | PLK4 | 6.7 | MCF-7 | - |
| Compound 3b | PLK4 | 31.2 | - | - |
| AS1517499 (2t) | STAT6 | 21 | - | - |
Data sourced from publications on CDK7 and PLK4 inhibitors.[1][2]
Table 2: Antibacterial Activity of Pyrimidine-5-carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1a | S. pyogenes | 100 |
| Compound 1a | S. aureus | 200 |
| Compound 1a | E. coli | 250 |
| Compound 1f | S. pyogenes | 100 |
| Compound 1f | S. aureus | 200 |
| Compound 1f | E. coli | 250 |
MIC: Minimum Inhibitory Concentration. Data sourced from studies on pyrimidine-based antibacterial agents.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and final compounds based on the this compound scaffold.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-aminopyrimidine-5-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize 2-Aminopyrimidine-5-carboxamides
This protocol details the formation of an amide bond between 2-aminopyrimidine-5-carboxylic acid and a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for amide coupling.
Materials:
-
2-Aminopyrimidine-5-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-aminopyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine-5-carboxamide derivative.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.
CDK7 Signaling Pathway in Cancer
CDK7 is a key regulator of both transcription and cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK7 signaling pathway and its inhibition.
PLK4 Signaling Pathway in Centriole Duplication
PLK4 is the master regulator of centriole duplication. Its inhibition can disrupt this process, leading to mitotic catastrophe in cancer cells.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: "Methyl 2-aminopyrimidine-5-carboxylate" as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a well-established "privileged scaffold," found in numerous approved drugs and natural products. The presence of reactive amino and methyl ester functionalities allows for diverse chemical modifications, making it an ideal starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Furthermore, it explores its role as a zinc-binding group in the design of novel antibacterial agents targeting the non-mevalonate pathway (MEP), a critical metabolic route in many pathogenic bacteria.[1]
Application in Kinase Inhibitor Synthesis
The 2,4-diaminopyrimidine scaffold is a well-known hinge-binding motif in a multitude of kinase inhibitors. By elaborating on the this compound core, medicinal chemists can synthesize potent and selective inhibitors of various kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Sky kinase.[2][3]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies on 2,4-diaminopyrimidine-5-carboxamide derivatives have revealed key insights for optimizing their inhibitory activity and selectivity.[2][4]
-
5-Position Carboxamide: The carboxamide group at the 5-position is crucial for engaging with the hinge region of the kinase ATP-binding pocket, often forming critical hydrogen bonds.[5]
-
4-Position Substituent: The substituent at the 4-position significantly influences potency and selectivity. Bulky and hydrophobic groups can occupy the hydrophobic pocket adjacent to the hinge region, enhancing binding affinity.
-
2-Position Amino Group: The 2-amino group typically serves as a hydrogen bond donor, interacting with the backbone of the kinase hinge region.
Quantitative Data: Inhibition of Kinases by 2,4-Diaminopyrimidine Derivatives
The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-Based Assay | Cell Line | Reference |
| Compound A | CDK7 | 272.30 | Phosphorylation of RNA Pol II | MV4-11 | [3] |
| Compound B | CDK9 | >10000 | - | - | [3] |
| Compound C | HPK1 | 64 | IL-2 Release | Human PBMCs | [5] |
| Compound D | Sky Kinase | <10 | - | - | [2][4] |
Experimental Protocols: Synthesis of a 2,4-Diaminopyrimidine-5-Carboxamide Kinase Inhibitor Intermediate
This section provides a detailed, multi-step protocol for the synthesis of a key intermediate, 2-amino-4-chloro-N-methylpyrimidine-5-carboxamide, starting from this compound. This intermediate can be further elaborated to generate a library of potent kinase inhibitors.
Step 1: Hydrolysis of this compound to 2-Aminopyrimidine-5-carboxylic acid
This step involves the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).[1]
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1 M HCl.
-
The product, 2-aminopyrimidine-5-carboxylic acid, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Step 2: Chlorination of 2-Aminopyrimidine-5-carboxylic acid to 2-Amino-4-chloropyrimidine-5-carbonyl chloride
This step involves the conversion of the carboxylic acid to an acid chloride and simultaneous chlorination of the pyrimidine ring.
Materials:
-
2-Aminopyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-aminopyrimidine-5-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 5-10 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-amino-4-chloropyrimidine-5-carbonyl chloride is typically used in the next step without further purification.
Step 3: Amidation to form 2-Amino-4-chloro-N-methylpyrimidine-5-carboxamide
This final step involves the reaction of the acid chloride with an amine to form the desired carboxamide.
Materials:
-
Crude 2-amino-4-chloropyrimidine-5-carbonyl chloride
-
Methylamine solution (e.g., 2 M in THF)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
Dissolve the crude 2-amino-4-chloropyrimidine-5-carbonyl chloride in anhydrous DCM under an inert atmosphere and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-chloro-N-methylpyrimidine-5-carboxamide.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors developed from the 2,4-diaminopyrimidine scaffold can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the logical workflow for the synthesis and evaluation of 2,4-diaminopyrimidine-5-carboxamide kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitors.
Application in Antibacterial Drug Discovery: Targeting the MEP Pathway
The methylerythritol phosphate (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, but it is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel antibacterial agents with a selective mode of action.[1] The 2-aminopyrimidine-5-carboxylate scaffold has been identified as a promising zinc-binding group (ZBG) for targeting metalloenzymes within this pathway, such as IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase).[1]
The MEP Pathway
The MEP pathway involves a series of enzymatic steps to convert pyruvate and glyceraldehyde-3-phosphate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid synthesis.
Caption: The MEP Pathway and IspF Inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its utility in constructing potent kinase inhibitors and novel antibacterial agents highlights its importance to medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop next-generation therapeutics.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for N-alkylation of Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous bioactive molecules. The presence of a reactive amino group at the C2 position allows for further functionalization, such as N-alkylation, to generate diverse libraries of compounds for screening and lead optimization. This application note provides detailed protocols for the N-alkylation of this compound, a key reaction for modifying this versatile scaffold. The 2-amino group's nucleophilic nature makes it amenable to various alkylation strategies, including reactions with alkyl halides and reductive amination.[1]
Data Presentation: Reagents and Conditions for N-Alkylation
While specific yield data for the N-alkylation of this compound is not extensively reported in publicly available literature, the following tables summarize common reagents and conditions for two primary methods based on the general reactivity of 2-aminopyrimidines.[1] These conditions may require optimization for the specific substrate and alkylating agent.
Table 1: N-Alkylation using Alkyl Halides
| Parameter | Description | Reference |
| Substrate | This compound | General Knowledge |
| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I) | [1] |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or Organic base (e.g., Triethylamine, DIPEA) | [1] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | General Knowledge |
| Temperature | Room temperature to elevated temperatures (e.g., 25-100 °C) | General Knowledge |
| Reaction Time | 2 - 24 hours | General Knowledge |
| Notes | This method is straightforward but may lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.[1] |
Table 2: N-Alkylation via Reductive Amination
| Parameter | Description | Reference |
| Substrate | This compound | General Knowledge |
| Carbonyl Source | Aldehyde (R-CHO) or Ketone (R₂C=O) | [2][3] |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | [3] |
| Solvent | Protic (e.g., Methanol, Ethanol) or Aprotic (e.g., Dichloromethane, THF) | [4] |
| Catalyst (optional) | Acid catalyst (e.g., Acetic acid) to facilitate imine formation | [4] |
| Temperature | Room temperature (e.g., 25 °C) | General Knowledge |
| Reaction Time | 1 - 12 hours | General Knowledge |
| Notes | This method offers better control for achieving mono-alkylation compared to using alkyl halides.[1][2] |
Experimental Protocols
The following are generalized protocols for the N-alkylation of this compound. Researchers should adapt and optimize these procedures for their specific needs.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the direct alkylation of the 2-amino group using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Dissolve the solids in a minimal amount of dry DMF.
-
With stirring, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for the mono-alkylation of the 2-amino group via the formation of an imine intermediate with an aldehyde, followed by in-situ reduction.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 2-6 hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: Methyl 2-aminopyrimidine-5-carboxylate in the Synthesis of Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of novel agricultural chemicals. The pyrimidine scaffold is a core component of numerous commercially successful herbicides and fungicides. The presence of a reactive amino group and an ester functionality on the pyrimidine ring of this compound allows for diverse chemical modifications, making it an attractive starting material for the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.
This document provides detailed application notes and experimental protocols for the synthesis of a potential novel sulfonylurea herbicide using this compound as a key precursor. Sulfonylurea herbicides are a major class of agricultural chemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Application: Synthesis of a Novel Sulfonylurea Herbicide
This section outlines the synthetic approach to a novel sulfonylurea herbicide from this compound. The synthetic strategy involves the formation of a sulfonylurea bridge by reacting the 2-amino group of the pyrimidine with a suitable sulfonyl isocyanate precursor.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the initial reaction of this compound with phosgene or a phosgene equivalent to form an isocyanate intermediate, followed by coupling with a sulfonamide to yield the target sulfonylurea. An alternative and often preferred method, which avoids the direct handling of highly toxic phosgene, is the reaction with a sulfonyl isocyanate generated in situ or a stable sulfonyl isocyanate derivative. For the purpose of this protocol, we will focus on the reaction with a pre-formed sulfonyl isocyanate.
Experimental Protocols
Protocol 1: Synthesis of Pyridyl-2-sulfonyl isocyanate
Objective: To synthesize the sulfonyl isocyanate intermediate required for the subsequent coupling reaction.
Materials:
-
2-(N,N-Dimethylaminosulfonyl)pyridine
-
Phosgene (or triphosgene)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Glassware: Round-bottom flask, condenser, dropping funnel, gas inlet/outlet
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a gas inlet, dissolve 2-(N,N-Dimethylaminosulfonyl)pyridine (1.0 eq) in anhydrous toluene.
-
Purge the system with an inert gas.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of phosgene (1.1 eq) in toluene via the dropping funnel over a period of 30 minutes. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions. Alternatively, triphosgene (0.4 eq) can be used as a safer phosgene source.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution of pyridyl-2-sulfonyl isocyanate in toluene can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude isocyanate.
Protocol 2: Synthesis of the Novel Sulfonylurea Herbicide
Objective: To couple this compound with pyridyl-2-sulfonyl isocyanate to form the final sulfonylurea product.
Materials:
-
This compound
-
Pyridyl-2-sulfonyl isocyanate (from Protocol 1)
-
Anhydrous acetonitrile
-
Triethylamine (as a base)
-
Inert gas (Nitrogen or Argon)
-
Glassware: Round-bottom flask, magnetic stirrer, gas inlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
To this stirred solution, add the solution of pyridyl-2-sulfonyl isocyanate (1.05 eq) in toluene (from Protocol 1) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure novel sulfonylurea herbicide.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a series of novel sulfonylurea herbicides based on the described protocols.
Table 1: Synthesis Yields and Purity
| Compound ID | R Group on Sulfonyl Moiety | Yield (%) | Purity (by HPLC) (%) |
| SH-001 | 2-Pyridyl | 85 | >98 |
| SH-002 | 4,6-Dimethoxypyrimidin-2-yl | 82 | >97 |
| SH-003 | 2-Thienyl | 78 | >98 |
Table 2: Herbicidal Activity (EC₅₀ values in µM)
| Compound ID | Amaranthus retroflexus (Pigweed) | Setaria viridis (Green Foxtail) |
| SH-001 | 0.5 | 1.2 |
| SH-002 | 0.3 | 0.9 |
| SH-003 | 0.8 | 1.5 |
| Nicosulfuron (Reference) | 0.4 | 1.0 |
Logical Workflow Diagram
Application of Methyl 2-aminopyrimidine-5-carboxylate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic compound with significant potential extending beyond its well-established role in medicinal chemistry. Its unique electronic and structural features make it a promising building block for the development of advanced functional materials, particularly in the field of organic electronics. This document provides detailed application notes and protocols for its use in materials science.
Application in Organic Electronic Materials
The electron-deficient nature of the pyrimidine ring, owing to the presence of two nitrogen atoms, facilitates efficient electron injection and transport. This intrinsic property makes this compound and its derivatives excellent candidates for use in a variety of organic electronic devices.[1] The amino and carboxylate functional groups serve as versatile handles for chemical modification, allowing for the fine-tuning of photophysical and electronic properties.[1]
1.1. Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed as emitters, host materials, or electron-transporting materials in OLEDs.[1] By attaching various electron-donating groups to the pyrimidine core, researchers can create donor-acceptor molecules with tunable emission colors and improved device performance.[1] Notably, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have demonstrated high external quantum efficiencies (EQEs).[1]
1.2. Organic Solar Cells (OPVs)
In the realm of energy conversion, pyrimidine-containing π-conjugated systems are being explored for their potential in OPV applications.[1] These materials can enhance the absorption of sunlight and facilitate efficient intramolecular charge transfer, a critical factor for improving power conversion efficiency.[1] Theoretical studies have shown that modifying the structure of pyrimidine-based polymers can tune their HOMO and LUMO energy levels for optimal performance as donor materials in bulk heterojunction solar cells.[1]
1.3. Organic Thin-Film Transistors (OFETs)
The inherent electron-accepting properties of the pyrimidine core make its derivatives suitable for use as n-type semiconductors in OFETs. The ability to modify the peripheral functional groups allows for the control of molecular packing and film morphology, which are crucial for achieving high charge carrier mobility.
Quantitative Data on Pyrimidine-Based Organic Electronic Materials
| Material Type | Application | Performance Metric | Value | Reference |
| TADF Emitter | OLED | External Quantum Efficiency (EQE) - Green Emission | ~25% | [1] |
| TADF Emitter | OLED | External Quantum Efficiency (EQE) - Blue Emission | >30% | [1] |
Application in Polymer Synthesis
While less documented, this compound can serve as a monomer for the synthesis of specialized oligomers and polymers.[2] The amino and ester functionalities allow for its incorporation into polymer chains via polycondensation or polyamidation reactions. The resulting polymers would feature the electronically active pyrimidine ring in the backbone or as a pendant group, potentially imparting unique optical, electronic, or thermal properties to the material.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Donor-Acceptor Material for OLEDs
This protocol describes a hypothetical two-step synthesis of a donor-acceptor molecule for OLED applications, starting from this compound.
Step 1: Suzuki Coupling to Introduce a Donor Group
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1 eq.), a suitable boronic acid donor molecule (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 eq.) in a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1).
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the donor-functionalized pyrimidine derivative.
Step 2: Saponification of the Ester
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of THF and water. Add an excess of a base (e.g., LiOH or NaOH) (3-5 eq.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. Filter the precipitate, wash with cold water, and dry under vacuum.
The resulting molecule possesses a pyrimidine acceptor core, a donor substituent, and a carboxylic acid group that can be further modified or used to improve solubility and film-forming properties.
Visualizations
Caption: Logical workflow for developing advanced materials from this compound.
Secondary Application: A Note for Drug Development Professionals
While the focus of this document is on materials science, it is crucial to acknowledge the primary and extensive application of this compound as a key building block in drug discovery and medicinal chemistry.[1]
-
Enzyme Inhibitors: The 2-aminopyrimidine-5-carboxylate scaffold has been identified as a zinc-binding group, making it a valuable precursor for the design of inhibitors for bacterial enzymes like IspF in the methylerythritol phosphate (MEP) pathway.[1] The MEP pathway is essential for many pathogenic bacteria but absent in mammals, presenting a selective target for novel antibacterial agents.[1]
-
Privileged Scaffold: The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[1] The reactive amino and carboxylate groups of this compound allow for the creation of diverse molecular libraries for screening against various biological targets.[1]
The synthetic protocols and functionalization strategies used in materials science can often be adapted for the synthesis of complex molecules in drug development, highlighting the interdisciplinary relevance of this versatile compound.
References
Application Notes and Protocols: Electrophilic Reactions of Methyl 2-aminopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules. The presence of a nucleophilic amino group and an electron-withdrawing methyl carboxylate group on the pyrimidine ring dictates its reactivity towards electrophiles, making it a valuable substrate for the synthesis of a diverse array of derivatives. These derivatives are often explored for their potential as enzyme inhibitors and other therapeutic agents.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of common electrophiles. The information is intended to guide researchers in the synthesis and derivatization of this important scaffold.
Reactions at the 2-Amino Group
The 2-amino group of this compound is the primary site of reaction with many electrophiles due to its nucleophilic character.
N-Acylation
N-acylation of the 2-amino group is a common transformation used to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.
N-acylation can be achieved using various acylating agents such as acid chlorides and anhydrides. The choice of base and reaction conditions can influence the outcome, particularly regarding mono- versus di-acylation, although mono-acylation is predominantly observed under standard conditions.
Table 1: Summary of N-Acylation Reactions
| Electrophile | Reagent | Base | Solvent | Product | Yield (%) |
| Acetyl | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | Methyl 2-(acetylamino)pyrimidine-5-carboxylate | Not specified |
| Benzoyl | Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | Methyl 2-(benzoylamino)pyrimidine-5-carboxylate | Not specified |
Protocol 1: Synthesis of Methyl 2-(acetylamino)pyrimidine-5-carboxylate
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired product.
Protocol 2: Synthesis of Methyl 2-(benzoylamino)pyrimidine-5-carboxylate
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with DCM and wash sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the final product.
Caption: General workflow for the N-acylation of this compound.
N-Alkylation
Direct N-alkylation of the 2-amino group can be challenging due to the possibility of over-alkylation and reaction at the ring nitrogen atoms. However, under controlled conditions, mono-alkylation can be achieved.
N-alkylation is typically performed using alkyl halides in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation. Stronger bases may favor di-alkylation, while weaker bases can promote mono-alkylation.
Table 2: Summary of N-Alkylation Reactions
| Electrophile | Reagent | Base | Solvent | Product | Yield (%) |
| Methyl | Methyl Iodide | K₂CO₃ | DMF | Methyl 2-(methylamino)pyrimidine-5-carboxylate | Not specified |
| Benzyl | Benzyl Bromide | NaH | THF | Methyl 2-(benzylamino)pyrimidine-5-carboxylate | Not specified |
Protocol 3: Synthesis of Methyl 2-(methylamino)pyrimidine-5-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reactions on the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. However, the activating effect of the 2-amino group can facilitate substitution at the C5 position, though this position is already occupied by the carboxylate group. Therefore, electrophilic substitution on the ring is challenging. More common are reactions that proceed via other mechanisms or at other positions under specific conditions.
Halogenation
Direct halogenation of the pyrimidine ring can be achieved under specific conditions.
Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used. The reaction conditions, including the solvent and temperature, will influence the regioselectivity and yield.
Protocol 4: Halogenation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add the halogenating agent (e.g., NBS or NCS, 1.0-1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
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Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate (for bromination/iodination) or sodium sulfite (for chlorination).
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
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Purify by column chromatography or recrystallization.
Nitration
Nitration of the pyrimidine ring requires harsh conditions due to its electron-deficient nature.
A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control.
Protocol 5: Nitration of this compound
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Carefully add this compound (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for a specified time.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Caption: General mechanism for electrophilic aromatic substitution on the pyrimidine ring.
Sulfonation
Sulfonation introduces a sulfonic acid group onto the pyrimidine ring.
Fuming sulfuric acid or chlorosulfonic acid can be used as the sulfonating agent. The reaction often requires elevated temperatures.
Protocol 6: Sulfonation of this compound
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Add this compound (1.0 eq) to fuming sulfuric acid at 0 °C.
-
Slowly heat the mixture to the desired reaction temperature and maintain for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a base to precipitate the product.
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Filter, wash, and dry the solid product.
Formylation
Formylation introduces a formyl group (-CHO) onto the molecule, typically at the amino group.
A common method for N-formylation is the use of a mixture of formic acid and acetic anhydride.
Protocol 7: N-Formylation of this compound
-
Prepare a solution of acetic formic anhydride by slowly adding acetic anhydride to formic acid at a low temperature (e.g., 0 °C).
-
Add the solution of this compound (1.0 eq) in a suitable solvent to the freshly prepared acetic formic anhydride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product.
Other Electrophilic Reactions
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for formylation of electron-rich aromatic rings. While the pyrimidine ring is electron-deficient, the activating amino group might allow for this reaction to occur, potentially at the C5-position if it were unsubstituted, or at the amino group itself.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, the amino group could potentially react with formaldehyde and a suitable CH-acidic compound.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction that forms a new ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone. While not a direct electrophilic substitution on the pyrimidine ring, derivatives of this compound could potentially be designed to undergo this type of transformation.
Conclusion
This compound offers a versatile platform for the synthesis of a wide range of derivatives through reactions with various electrophiles. The primary site of reaction is the nucleophilic 2-amino group, which readily undergoes acylation and alkylation. Reactions on the pyrimidine ring are more challenging due to its electron-deficient nature but can be achieved under specific, often forcing, conditions. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this valuable building block in the pursuit of novel compounds with potential therapeutic applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes.
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-aminopyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-2-aminopyrimidine-5-carboxylate derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in biologically active molecules. The protocols detailed below are based on established methodologies for structurally related compounds and are intended to serve as a robust starting point for the synthesis of diverse compound libraries.
The key starting material for these syntheses is a halogenated derivative of Methyl 2-aminopyrimidine-5-carboxylate, such as Methyl 2-amino-4-chloropyrimidine-5-carboxylate. The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrimidine ring and an aryl or heteroaryl group from a boronic acid derivative.[1] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of a Methyl 2-amino-4-halopyrimidine-5-carboxylate with an arylboronic acid. The reaction proceeds with high regioselectivity, favoring substitution at the more reactive C4 position.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 2-aminopyrimidine-5-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-aminopyrimidine-5-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and efficient method is the cyclocondensation reaction between a three-carbon electrophilic component and guanidine. A particularly effective approach involves the reaction of the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate with guanidinium salts, which offers high yields and avoids substitution at the 4-position of the pyrimidine ring.[1][2]
Q2: What are the critical parameters to control for maximizing the yield of the reaction?
A2: Key parameters to control for optimal yield include ensuring the purity of starting materials, maintaining an inert and anhydrous reaction atmosphere, precise control of reaction temperature, and accurate stoichiometry of the reactants.[3] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction time.[3]
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system of ethyl acetate and hexanes is often effective.[4] The crude product is usually obtained after an aqueous work-up involving extraction with an organic solvent like ethyl acetate, followed by washing with brine and drying over an anhydrous salt such as sodium sulfate.[2]
Q4: What are some common side products, and how can their formation be minimized?
A4: The formation of side-products can complicate purification and reduce the overall yield.[3] Potential side reactions include dimerization, polymerization, or rearrangement of the pyrimidine precursors.[3] Minimizing these can be achieved by optimizing reaction conditions such as lowering the temperature or changing the solvent.[3] In reactions involving substituted pyrimidines, a lack of regioselectivity can lead to isomeric impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure or wet starting materials. | Ensure all reactants and solvents are pure and anhydrous. Guanidine salts are hygroscopic and should be handled accordingly. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating, while for others, lower temperatures might be necessary to prevent side reactions. Monitor with TLC.[3] | |
| Inefficient stirring. | Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants. | |
| Reaction not proceeding to completion. | Increase the reaction time and monitor progress by TLC until the starting material is consumed.[3] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side-products. | Modify reaction conditions (e.g., temperature, solvent, reaction time) to disfavor the formation of byproducts.[3] |
| Unreacted starting materials. | Ensure the correct stoichiometry of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion. | |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after reaction completion. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. |
| Co-elution of impurities during column chromatography. | Experiment with different solvent gradients for column chromatography. Sometimes a change in the stationary phase (e.g., alumina instead of silica gel) can be beneficial. | |
| Oily product instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If this fails, purification by column chromatography is recommended. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]
Step 1: Preparation of the Sodium salt of Methyl 3,3-dimethoxy-2-formylpropanoate
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To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting white precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the stable sodium salt.
Step 2: Synthesis of this compound
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous Dimethylformamide (DMF), add guanidinium chloride (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for Pyrimidine Synthesis
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclocondensation[1][2] | Sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate, Guanidinium chloride | - | DMF | 80-100 | 4-8 | 70-90 |
| From Dihalopyrimidine[4] | Methyl 2,4-dichloropyrimidine-5-carboxylate, Ammonia | Triethylamine | Ethanol | 80 | 6 | Moderate |
| Biginelli-type Reaction | Ethyl acetoacetate, Benzaldehyde, Guanidine hydrochloride | Acid catalyst | Ethanol | Reflux | 12 | Variable |
Note: The yields are illustrative and can vary based on the specific reaction scale and optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-aminopyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-aminopyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing this compound is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) and a three-carbon carbonyl compound. A frequently used precursor is the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate. This reaction is a variation of the classic Pinner synthesis for pyrimidines.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is commonly performed in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, often around 100°C.[1] The product typically precipitates upon cooling the reaction mixture and adding water, allowing for isolation by filtration.[1]
Q3: What kind of yields can be expected?
A3: The reported yields for the synthesis of this compound can vary significantly based on the specific reactants and conditions used, with values ranging from 30% to as high as 87.5%.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Low yields are a common issue in the synthesis of pyrimidine derivatives. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: The reaction may require a higher temperature to proceed to completion. Gradually increase the temperature and monitor for product formation, being mindful of potential byproduct formation at excessive temperatures. |
| Suboptimal pH | The pH of the reaction mixture can be critical. The basicity of guanidine is important for the cyclization step. If using a guanidine salt, a base such as sodium methoxide may be required to liberate the free guanidine. Ensure the appropriate stoichiometry of the base is used. |
| Impure Reactants | The purity of starting materials is crucial. Impurities in the guanidine salt or the carbonyl precursor can interfere with the reaction. Ensure all reactants are of high purity and are properly stored. |
| Side Reactions | Competing side reactions can consume starting materials and reduce the yield of the desired product. Refer to the "Common Side Reactions" section below for more details. |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate the purification process and lower the overall yield of the desired this compound.
| Observed Impurity/Issue | Potential Cause and Troubleshooting Steps |
| Unreacted Starting Materials | If significant amounts of starting materials are observed in the crude product (e.g., by NMR or LC-MS analysis), this indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Yield" to optimize the reaction conditions. |
| Formation of a Cyclic Urea/Thiourea Derivative | In syntheses involving (thio)urea, the formation of N-acylurea byproducts can occur. While not directly applicable to guanidine, analogous side reactions leading to stable, non-cyclized intermediates can happen. Ensure adequate reaction time and temperature to promote the final cyclization and dehydration steps. |
| Formation of Polymeric Material | Some aldehydes and related carbonyl compounds can be prone to self-condensation or polymerization, especially under certain pH and temperature conditions. Ensure controlled addition of reagents and maintain a homogeneous reaction mixture. |
| Unexpected Byproducts | The presence of unexpected signals in analytical spectra may indicate the formation of side products. See the "Common Side Reactions" section for likely structures. |
Common Side Reactions
Based on analogous pyrimidine syntheses, the following side reactions are plausible during the synthesis of this compound.
Formation of a Tetrahydropyrimidinone Derivative
A potential side reaction involves the incomplete dehydration of the cyclized intermediate, or an alternative cyclization pathway, leading to a tetrahydropyrimidinone byproduct. For instance, the reaction of guanidine with methyl methacrylate has been reported to produce a cyclic byproduct, 2-imino-5-methyltetrahydropyrimidin-4(1H)-one.[2][3][4][5]
-
Proposed Structure of a Potential Byproduct: 2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester.
-
Mitigation Strategies:
-
Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to favor the dehydration and formation of the aromatic pyrimidine ring.
-
Acid/Base Catalysis: The choice of base and its stoichiometry can influence the reaction pathway. Careful optimization of the base used to liberate free guanidine may be necessary.
-
Michael Addition without Cyclization
Guanidine can act as a nucleophile and potentially undergo a Michael addition to the α,β-unsaturated ester system of the precursor without subsequent cyclization. This would result in an open-chain adduct.
-
Mitigation Strategies:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the carbonyl precursor could potentially favor this side reaction.
-
Reaction Conditions: Promote the cyclization by ensuring the reaction conditions (e.g., temperature, base) are optimal for the intramolecular condensation step.
-
Experimental Protocols
A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6]
General Experimental Protocol:
-
Preparation of the Guanidine Solution: In a suitable reaction vessel, dissolve guanidine hydrochloride in a solvent such as methanol. Add a base, for example, sodium methoxide, to generate the free guanidine base.
-
Reaction with the Carbonyl Precursor: To the solution of free guanidine, add the three-carbon carbonyl precursor (e.g., sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate) dissolved in a suitable solvent like DMF.
-
Reaction Conditions: Heat the reaction mixture to approximately 80-100°C.[7] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash with a suitable solvent (e.g., water, cold ethanol). The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Proposed Reaction Pathway and Potential Side Reaction
Caption: Main reaction pathway and a potential side reaction.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
Purification challenges of "Methyl 2-aminopyrimidine-5-carboxylate"
Welcome to the technical support center for the purification of Methyl 2-aminopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Depending on the synthetic route, these could include various amidinium salts or derivatives of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
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Byproducts from side reactions: Incomplete cyclization or side reactions involving the amino or ester functional groups can lead to various structural analogs.
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Hydrolysis product: The methyl ester can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.
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Solvent-related impurities: Residual solvents from the reaction or purification steps can be present.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Analytical Method | Information Provided |
| ¹H NMR | Provides structural confirmation and detects proton-containing impurities. |
| LC-MS | Identifies the mass of the target compound and any impurities, giving an indication of their identity. |
| HPLC | Quantifies the purity of the compound and separates it from impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point. |
Q3: What is the recommended storage condition for this compound?
A3: To maintain its stability and purity, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.[1]
Troubleshooting Guides
Problem 1: Low yield after purification.
Possible Causes:
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Product loss during extraction or washing steps.
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Inappropriate choice of recrystallization solvent leading to high solubility of the product in the mother liquor.
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Degradation of the product during purification.
Troubleshooting Steps:
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Optimize Extraction: Ensure the pH of the aqueous phase is optimized to minimize the solubility of the aminopyrimidine.
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Recrystallization Solvent Screening: Perform small-scale solvent screening to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of polar molecules include ethanol, ethyl acetate/hexane, and acetone/hexane.[2]
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Monitor pH: Avoid strongly acidic or basic conditions during workup and purification to prevent hydrolysis of the ester group.
Problem 2: Oiling out during recrystallization.
Possible Causes:
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The chosen solvent is too nonpolar for the compound.
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The solution is being cooled too rapidly.
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The presence of impurities that are depressing the melting point of the compound.
Troubleshooting Steps:
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Adjust Solvent Polarity: Add a more polar co-solvent to the mixture until the oil redissolves upon heating.
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
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Pre-purification: If significant impurities are present, consider a preliminary purification step such as a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
Problem 3: Co-elution of impurities during column chromatography.
Possible Causes:
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Inappropriate solvent system for chromatography.
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Overloading of the column.
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The impurity has a very similar polarity to the product.
Troubleshooting Steps:
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Optimize Eluent System: Use thin-layer chromatography (TLC) to screen for a solvent system that provides better separation between your product and the impurity. A common starting point for a compound of this polarity could be a gradient of ethyl acetate in hexanes.
-
Reduce Sample Load: Do not overload the column. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase.
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Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, or an ethyl acetate/hexane mixture).
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
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Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.
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Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow from synthesis to purification and analysis.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of Methyl 2-aminopyrimidine-5-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the synthesis of Methyl 2-aminopyrimidine-5-carboxylate.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound and related pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in pyrimidine synthesis are a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Purity of Starting Materials: Ensure the purity of your reactants, particularly the 1,3-dicarbonyl compound equivalent and guanidine. Impurities can lead to unwanted side reactions, consuming the starting materials and lowering the yield of the desired product.
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Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to product degradation or the formation of side products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
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Reaction Time: Incomplete reactions are a frequent cause of low yields. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the consumption of starting materials via TLC or HPLC to determine the optimal reaction duration.
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Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol or methanol are commonly used and often effective. However, exploring other solvents or even solvent-free conditions may improve yields for specific substrates.
-
-
Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can also lead to the formation of byproducts.
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Atmosphere Control: Many organic reactions, including the synthesis of some heterocyclic compounds, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of sensitive reagents and intermediates, thereby improving the yield.
Issue 2: Formation of Multiple Products or Impurities
Question: My crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products or impurities is a common issue in pyrimidine synthesis. Here are some potential causes and solutions:
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Side Reactions: The reactive nature of the intermediates in pyrimidine synthesis can lead to various side reactions, such as self-condensation of the carbonyl compound or polymerization. Modifying the reaction conditions, for instance by lowering the temperature or changing the solvent, can help minimize these unwanted reactions.
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Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can result in the formation of different isomers. The specific reaction pathway and the nature of the substituents on the starting materials can influence this. While for the synthesis of this compound from typical starting materials this is less of an issue, in more complex syntheses, the use of protecting groups might be necessary to direct the reaction towards the desired isomer.
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Hydrolysis of Starting Materials or Product: The ester group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. Ensure that the pH is controlled during extraction and purification steps.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a 1,3-dicarbonyl compound equivalent with guanidine or a guanidine derivative. For this compound, a suitable starting material would be a derivative of methyl 3-oxopropanoate. A specific method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the best practices for purifying the final product?
A3: Column chromatography is a standard method for purifying this compound from reaction impurities. The choice of solvent system for elution is crucial and should be determined by preliminary TLC analysis. Recrystallization can also be an effective purification method if a suitable solvent is found.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Guanidine and its salts can be corrosive and irritating. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of related 2-aminopyrimidine derivatives. This data can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of 2-Aminopyrimidine Derivatives under Different Conditions
| Entry | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine, Aniline | Triethylamine | None (Solvent-free) | 80-90 | 5 | 83 | [2][3] |
| 2 | 2-Amino-4,6-dichloropyrimidine, 4-Butoxyaniline | Triethylamine | None (Solvent-free) | 80-90 | 4 | 86 | [2][3] |
| 3 | 2-Amino-4,6-dichloropyrimidine, 3,4-Dimethoxyaniline | Triethylamine | None (Solvent-free) | 80-90 | 5 | 85 | [2][3] |
| 4 | 2-Amino-4,6-dichloropyrimidine, 4-(Heptyloxy)aniline | Triethylamine | None (Solvent-free) | 80-90 | 4 | 85 | [2][3] |
Table 2: Yields of 6-Amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones
| Compound | Amine | Yield (%) | Reference |
| 10a | Methylamine | 43 | [4] |
| 10c | Butylamine | 43 | [4] |
| 10d | Dimethylamine | 96 | [4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.[1]
1. Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
- To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add methyl 3,3-dimethoxypropionate dropwise at 0 °C.
- After the addition is complete, add methyl formate dropwise at the same temperature.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- The resulting sodium salt can be isolated or used directly in the next step.
2. Synthesis of this compound:
- To a solution of guanidinium salt (e.g., guanidinium chloride) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate free guanidine.
- Add the solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford this compound.
Mandatory Visualizations
References
"Methyl 2-aminopyrimidine-5-carboxylate" impurity profiling and removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-aminopyrimidine-5-carboxylate.
Troubleshooting Impurity Profiling and Removal
Unexpected impurities or low purity of this compound can arise from various stages of synthesis and workup. This guide provides a structured approach to identifying and resolving common issues.
Impurity Identification and Quantification Data
The following table outlines potential impurities, their likely sources, and typical analytical observations. The provided quantitative data is illustrative of a sample before and after a recommended purification protocol.
| Impurity ID | Impurity Name | Potential Source | Typical HPLC Retention Time (min) | Mass (m/z) | Example Level (Before Purification) | Example Level (After Purification) |
| IMP-01 | Guanidine | Unreacted starting material | 1.5 | 60.07 | 0.5% | < 0.05% |
| IMP-02 | Methyl 3-amino-3-methoxyacrylate | Unreacted starting material | 4.2 | 131.13 | 0.8% | < 0.05% |
| IMP-03 | 2-Amino-5-pyrimidinecarboxylic acid | Hydrolysis of the methyl ester | 3.5 | 139.11 | 1.2% | 0.1% |
| IMP-04 | Dimer (e.g., from self-condensation) | Side reaction during synthesis | > 10.0 | > 300 | 0.3% | < 0.05% |
| IMP-05 | Unidentified polar impurity | Degradation or side product | 2.1 | Varies | 0.2% | Not Detected |
| IMP-06 | Unidentified non-polar impurity | Residual solvent or grease | > 12.0 | Varies | 0.1% | Not Detected |
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant peak at a lower retention time than the main peak in the HPLC analysis. What could this be?
A1: A peak at a lower retention time in a reverse-phase HPLC analysis typically indicates a more polar compound. This could be an unreacted starting material like guanidine (IMP-01) or a hydrolysis product such as 2-Amino-5-pyrimidinecarboxylic acid (IMP-03). To confirm the identity, it is recommended to use a reference standard for the suspected impurity or to utilize LC-MS to determine the mass of the impurity, which can help in its identification.
Q2: I am observing a peak with a significantly higher mass than the product in my LC-MS analysis. What is a likely cause?
A2: A peak with a mass approximately double that of your product could indicate the presence of a dimer (IMP-04). Dimers can form through self-condensation reactions, especially if the reaction temperature was too high or the reaction time was excessively long. Reviewing and optimizing the reaction conditions can help to minimize the formation of such byproducts.
Q3: How can I remove the carboxylic acid impurity (IMP-03) from my product?
A3: The carboxylic acid impurity is more polar than the desired methyl ester. This difference in polarity can be exploited for purification. Column chromatography with a gradient elution starting from a less polar solvent system and gradually increasing the polarity is often effective. Alternatively, an acidic wash (e.g., with dilute HCl) during the workup can help to remove the basic aminopyrimidine and its acid derivative into the aqueous layer, though this may risk hydrolysis of the ester. Careful pH control is crucial.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The amino group can be susceptible to oxidation, and the ester can be prone to hydrolysis, especially in the presence of moisture and light.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be an effective method for purification if a suitable solvent system is identified. For this compound, solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes may be suitable. The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to find a solvent that dissolves the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble or insoluble at all temperatures.
Experimental Protocols
HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Column Chromatography for Purification
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50% Ethyl Acetate). The optimal gradient should be determined by thin-layer chromatography (TLC).
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Procedure:
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
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Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
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Carefully load the dried sample onto the top of the packed column.
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Begin elution with the initial mobile phase, collecting fractions.
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Gradually increase the polarity of the mobile phase according to the TLC analysis to elute the product.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
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Visualizations
Impurity Profiling and Removal Workflow
Caption: Workflow for impurity analysis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting out-of-spec product.
References
Troubleshooting guide for reactions involving 2-aminopyrimidine esters
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminopyrimidine esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 2-aminopyrimidine esters?
Low yields can stem from several factors including incomplete reaction, formation of side products, or degradation of the starting materials or product. Common culprits include suboptimal reaction temperature, incorrect solvent or base, and issues with catalyst activity in cross-coupling reactions. For instance, in condensations of β-ketoesters with guanidine, ensuring the appropriate base and temperature is crucial for driving the reaction to completion.[1][2]
Q2: My 2-aminopyrimidine ester appears to be hydrolyzing during the reaction or workup. How can I prevent this?
Ester hydrolysis, or saponification, is a common issue, particularly under basic conditions.[3] To minimize this, consider the following:
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Use non-aqueous bases: If possible, substitute aqueous bases like NaOH or KOH with non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
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Maintain low temperatures: Perform the reaction and workup at lower temperatures to reduce the rate of hydrolysis.
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pH control during workup: Carefully neutralize the reaction mixture with a mild acid (e.g., saturated ammonium chloride solution) during extraction to avoid exposure to highly acidic or basic aqueous layers.
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Minimize exposure to water: Use anhydrous solvents and reagents whenever possible.
Q3: I am performing a Suzuki-Miyaura coupling with a 2-aminopyrimidine boronic ester and observing significant protodeboronation. What is the cause and how can I mitigate it?
Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction for boronic acids and esters, especially under basic conditions.[4]
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Choice of Base: The strength and type of base are critical. Screen milder bases like K₃PO₄ or Cs₂CO₃, as strong bases can accelerate decomposition.[4]
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Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can reduce protodeboronation, although some water is often required for the activity of certain bases.[4]
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Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used to prevent premature decomposition.[4]
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Ligand and Catalyst Selection: The choice of palladium catalyst and ligand can significantly impact the relative rates of the desired coupling and undesired decomposition. Bulky, electron-rich phosphine ligands are often effective.[4]
Q4: Do I need to protect the 2-amino group during subsequent reactions?
The necessity of protecting the 2-amino group is reaction-dependent.
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Acylation and Alkylation: For reactions involving strong electrophiles, protection is often necessary to prevent reaction at the amino group. Acylation to form an amide is a common protection strategy.[5]
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Palladium Cross-Coupling: For Suzuki-Miyaura reactions, the 2-amino group often does not require protection and may not interfere with the catalytic cycle.[6] However, it can potentially coordinate to the palladium center, so ligand choice is important.[4]
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Guanidine with β-Ketoesters)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of starting materials | 1. Insufficient reaction time or temperature.2. Inappropriate base. | 1. Monitor the reaction by TLC. Increase reaction time or temperature incrementally.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOEt in ethanol). |
| Formation of multiple products | 1. Side reactions due to high temperature.2. Dimerization or polymerization.[7][8] | 1. Lower the reaction temperature.2. Use more dilute reaction conditions. |
| Product degradation | Product is unstable under the reaction conditions. | Use milder conditions (e.g., lower temperature, weaker base) and shorter reaction times. |
A common method involves the reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride.[1]
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To a reaction vessel, add the β-dicarbonyl compound (1 equiv.), guanidine hydrochloride (1.2 equiv.), and a base such as K₂CO₃ (2 equiv.).
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The reaction can be performed solvent-free or in a solvent like ethanol.[1][9]
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Heat the mixture, often with microwave irradiation, to drive the reaction.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, the product can be isolated by adding water and filtering the resulting precipitate, which can then be purified by crystallization.[9]
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive catalyst.2. Catalyst inhibition by the 2-amino group.3. Weak base. | 1. Use a fresh catalyst or a pre-catalyst that readily forms the active Pd(0) species.2. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the desired catalytic cycle.[4]3. Screen stronger bases (e.g., K₃PO₄, CsF). |
| Homocoupling of the boronic ester | 1. High concentration of boronic ester.2. Specific catalyst systems. | 1. Add the boronic ester slowly to the reaction mixture.2. Experiment with different palladium sources and ligands.[4] |
| Protodeboronation | 1. Harsh basic conditions.2. Presence of water. | 1. Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[4]2. If feasible, use anhydrous conditions. |
This protocol is a starting point for the coupling of a 2-aminopyrimidine halide with a boronic acid/ester.[4]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyrimidine halide (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.
-
Add the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., dioxane, THF, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Purification Challenges
The polar nature of the 2-amino group can lead to difficulties in chromatographic purification.[10]
| Symptom | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) on silica gel | Strong interaction between the basic amino group and acidic silanol groups on the silica surface.[10] | 1. Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia to the mobile phase to deactivate the silica.[10]2. Consider using a different stationary phase like alumina or a polymer-based column. |
| No or poor retention in reversed-phase HPLC | The compound is too polar for the nonpolar stationary phase (e.g., C18).[10] | 1. Use a more polar stationary phase (e.g., a polar-embedded phase or a phenyl-hexyl phase).2. Add an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase to increase retention.[10] |
| Difficulty with crystallization | Inappropriate solvent system.[10] | 1. Screen a variety of solvents with different polarities.2. Use a co-solvent system: dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then heat to clarify and cool slowly.[10] |
Visual Troubleshooting Guides
Caption: Logic diagram for troubleshooting low reaction yields.
Caption: Workflow for addressing common purification problems.
References
- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. lib.ysu.am [lib.ysu.am]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing dimer formation in "Methyl 2-aminopyrimidine-5-carboxylate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-aminopyrimidine-5-carboxylate, with a focus on preventing unwanted dimer formation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂.[1] It serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with both a nucleophilic amino group and an electrophilic methyl ester group, makes it a versatile precursor for synthesizing a wide range of more complex molecules, including potential enzyme inhibitors and other therapeutic agents.[1]
Q2: What is dimer formation and why is it a problem in reactions with this compound?
A2: Dimer formation is an unintended side reaction where two molecules of a starting material react with each other to form a larger molecule, or "dimer." In the case of this compound, the nucleophilic 2-amino group of one molecule can attack the electrophilic carbonyl carbon of the methyl ester on another molecule. This intermolecular reaction forms a stable amide bond, resulting in a dimeric byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q3: What are the primary factors that can lead to dimer formation?
A3: Several factors can promote the self-reaction of this compound to form a dimer. These include:
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Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive ester to undergo aminolysis.
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Presence of a Base or Acid: Catalytic amounts of base can deprotonate the amino group, increasing its nucleophilicity. Conversely, acid catalysis can activate the ester group, making it more susceptible to nucleophilic attack.
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High Concentrations: Increased concentration of the reactant raises the probability of intermolecular collisions, which can lead to a higher rate of dimerization.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially under harsh conditions, can increase the formation of undesired byproducts, including dimers.
Q4: How can I detect the formation of a dimer in my reaction mixture?
A4: Dimer formation can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will have a different retention factor (Rf) than the starting material and the desired product. It is typically a less polar spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is approximately double that of the starting material minus the mass of methanol (CH₃OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product will show an additional set of signals corresponding to the dimer. The presence of an amide proton signal and the disappearance of the methyl ester signal in the dimer's spectral signature are key indicators.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant dimer formation observed by LC-MS or TLC. | The 2-amino group is reacting with the methyl ester of another molecule. | Protect the 2-amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with the intended reaction. |
| Low yield of the desired product and a complex mixture of byproducts. | Reaction temperature is too high, promoting side reactions including dimerization. | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a more efficient catalyst or a more reactive coupling agent. |
| Dimer formation is still observed even at lower temperatures. | The concentration of the starting material is too high, favoring intermolecular reactions. | Reduce the concentration of this compound by using a larger volume of solvent. |
| The reaction is sluggish, and upon extended reaction time, dimer formation increases. | The chosen reaction conditions are not optimal for the desired transformation, allowing the slower dimerization side reaction to become significant. | Optimize the reaction conditions. This may involve screening different solvents, catalysts, or reagents to accelerate the desired reaction, thereby minimizing the time available for dimer formation. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for protecting the 2-amino group to prevent its participation in unwanted side reactions.
Materials:
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This compound
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (DCM or THF).
-
Add the base (Et₃N or DIPEA, 1.2 equivalents).
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Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Quench the reaction by adding water.
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Extract the aqueous layer with the organic solvent.
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Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected product.
Data Presentation
The following table provides a conceptual summary of how reaction conditions can influence the yield of the desired product versus the formation of the dimer. The values are illustrative and will vary depending on the specific reaction.
| Reaction Condition | Temperature (°C) | Concentration (M) | Desired Product Yield (%) | Dimer Formation (%) |
| A | 80 | 1.0 | 45 | 40 |
| B | 50 | 1.0 | 65 | 25 |
| C | 25 | 1.0 | 75 | 15 |
| D | 25 | 0.5 | 85 | 10 |
| E (with Boc protection) | 25 | 0.5 | >95 | <1 |
Visualizations
Caption: Potential pathway for dimer formation.
References
"Methyl 2-aminopyrimidine-5-carboxylate" stability issues and degradation products
Welcome to the technical support center for Methyl 2-aminopyrimidine-5-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in humid environments and under basic conditions. This leads to the cleavage of the methyl ester group, forming 2-aminopyrimidine-5-carboxylic acid.[1] The compound may also be sensitive to oxidation and moisture.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product identified is 2-aminopyrimidine-5-carboxylic acid, which results from the hydrolysis of the ester linkage.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C.[1] For long-term storage, keeping it in desiccated, amber vials at –20°C is advised to minimize moisture uptake and potential oxidation.[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Degradation can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, coupled with a mass spectrometer (MS) to identify and quantify the parent compound and its degradation products.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, it is recommended to store it in amber vials to protect it from light, suggesting potential photosensitivity.[1] General studies on pyrimidine derivatives indicate that photolytic degradation can occur, often influenced by the molecular structure and the presence of protons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of the compound in assays. | Degradation of the compound due to improper storage or handling. | Verify storage conditions (desiccated, protected from light, low temperature). Prepare fresh solutions for assays. Confirm the purity of the stock material using HPLC or UPLC. |
| Appearance of a new, more polar peak in HPLC analysis over time. | Hydrolysis of the methyl ester to the carboxylic acid. | If working in aqueous solutions, prepare them fresh and use them promptly. For prolonged experiments, consider using buffered solutions at a slightly acidic pH, as the compound is generally more stable under these conditions. |
| Inconsistent results between experimental batches. | Variable levels of degradation in different batches of the compound or in solutions prepared at different times. | Implement a strict protocol for the handling and preparation of solutions containing this compound. Always use freshly prepared solutions and qualify new batches of the compound for purity before use. |
| Discoloration of the solid compound. | Potential oxidation or reaction with atmospheric moisture. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed with a desiccant. |
Stability Data
Summary of Forced Degradation Studies
| Stress Condition | Observation | Primary Degradation Product |
| Accelerated Stability | Approximately 5% degradation observed after 6 months at 40°C and 75% relative humidity.[1] | 2-Aminopyrimidine-5-carboxylic acid |
| Basic Hydrolysis | Susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.[1][2] | 2-Aminopyrimidine-5-carboxylic acid |
| Acidic Hydrolysis | Generally more stable under acidic conditions compared to basic conditions. | Minimal degradation expected under mild acidic conditions. |
| Oxidative Stress | Potential for oxidation, though specific degradation products are not well-documented. | Further investigation is required to identify oxidative degradation products. |
| Photolytic Stress | Recommended to protect from light, indicating potential for photodegradation. | Characterization of photolytic degradation products is needed. |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis. A patent describes a specific method using Lithium hydroxide in methanol at 60°C overnight.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.
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Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating UPLC-MS/MS method.
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UPLC-MS/MS System: A high-resolution mass spectrometer coupled with a UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Detection: Monitor the parent compound and any new peaks using both UV detection and mass spectrometry to identify the mass-to-charge ratio (m/z) of potential degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Characterize the structure of significant degradation products using MS/MS fragmentation patterns.
Signaling Pathway and Experimental Workflow
This compound is a key building block in the synthesis of inhibitors targeting the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in many pathogenic bacteria.[1]
Caption: Inhibition of the bacterial MEP pathway by an IspF inhibitor synthesized from this compound.
Caption: A typical workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Catalyst Selection for Methyl 2-aminopyrimidine-5-carboxylate Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the functionalization of Methyl 2-aminopyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: this compound offers three primary sites for chemical modification:
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The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it suitable for functionalization, particularly through palladium-catalyzed cross-coupling reactions after halogenation. The inherent electronic properties generally favor substitution at the C4 and C6 positions.
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The 2-Amino Group: The nucleophilic amino group can readily undergo acylation, alkylation, and arylation.[1]
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The 5-Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Direct transesterification or amidation is also possible.[1]
Q2: Which catalysts are recommended for C-C and C-N bond formation on the pyrimidine core?
A2: Palladium-based catalysts are predominantly used for these transformations. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.
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For C-C bond formation (e.g., Suzuki-Miyaura coupling): Palladium catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands are commonly employed.[2][3]
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For C-N bond formation (e.g., Buchwald-Hartwig amination): Catalyst systems often consist of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as Xantphos, dppb, or various biarylphosphine ligands.[3][4][5]
Q3: How can the 2-amino group be functionalized?
A3: The 2-amino group can be functionalized through several common reactions:
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Acylation: Reaction with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding N-acyl derivatives. The choice of base can influence whether mono- or di-acylation occurs.[1]
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N-Arylation (Buchwald-Hartwig Amination): The amino group can be coupled with aryl halides using a palladium catalyst and a suitable ligand to form N-aryl-2-aminopyrimidine derivatives.[4]
Q4: What methods are used to modify the methyl ester group?
A4: The methyl ester at the C5 position can be modified as follows:
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Hydrolysis: The ester can be hydrolyzed to a carboxylic acid using aqueous bases like lithium hydroxide or sodium hydroxide.[1] This carboxylic acid is a versatile intermediate for forming amides using standard peptide coupling reagents.[1]
-
Amidation (Aminolysis): Direct reaction with a primary or secondary amine, often with heating, can convert the ester into an amide.[1]
-
Transesterification: Reacting the compound with a different alcohol in the presence of an acid or base catalyst can yield a different ester.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My cross-coupling reaction with a pyrimidine substrate is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in cross-coupling reactions involving pyrimidines are a common challenge due to the electron-deficient nature of the ring and the potential for nitrogen atoms to coordinate with the catalyst.[2] The primary issues often relate to the catalyst system, reaction conditions, or reagent quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Evaluate Catalyst System:
-
Palladium Source: Ensure the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh. Consider using a pre-formed, air-stable precatalyst.
-
Ligand Choice: The ligand is critical. For Suzuki reactions, phosphine ligands are common. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are often effective.[3][4][5][6] Screen a variety of ligands if the initial choice is unsuccessful.
-
-
Optimize Reaction Conditions:
-
Base Selection: The base plays a crucial role. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[2][6] If your substrate is base-sensitive, a weaker base may be necessary, potentially requiring higher temperatures.
-
Solvent: Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, or THF.[2] The presence of water can deactivate the catalyst.
-
Temperature: These reactions often require heating (80-110 °C).[5] If you suspect catalyst decomposition, try lowering the temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
-
-
Assess Reagent Quality:
-
Starting Materials: Ensure your pyrimidine halide and coupling partner are pure. Impurities can inhibit the catalyst.
-
Boronic Acids (for Suzuki): Boronic acids can decompose upon storage. Use fresh boronic acid or a more stable derivative like a pinacol ester.[2]
-
-
Investigate Side Reactions:
Issue 2: Poor Regioselectivity in Dihalopyrimidine Functionalization
Question: I am trying to functionalize a dihalopyrimidine, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity is a common challenge. The inherent electronic properties of the pyrimidine ring typically make the C4 position more reactive towards nucleophilic substitution than the C2 and C5 positions.[2] However, several factors can influence the outcome.
Logical Relationship Diagram:
Caption: Key factors influencing regioselectivity in dihalopyrimidine substitutions.
Strategies for Controlling Regioselectivity:
-
Exploit Inherent Reactivity: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more electrophilic and thus more reactive.[2]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the ligand can play a significant role in directing the regioselectivity. Experiment with different ligands to favor substitution at the desired position.
-
Reaction Conditions: Temperature and the choice of base can also influence which position reacts.
Data Presentation
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | Moderate to Good | [2] |
| Pd(OAc)₂ | dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | Toluene | 80-110 | Good | [7] |
Table 2: Common Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | Moderate to Good | [4] |
| Pd(OAc)₂ | dppb | LiHMDS | THF | 0 to RT | Good | [2][3] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
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In a microwave vial, dissolve the halogenated pyrimidine derivative (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
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Degas the solution by bubbling argon through it for 15-20 minutes.
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Add the arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
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Seal the vial and heat the reaction mixture in a microwave reactor (e.g., 100-120 °C for 15-30 minutes) or with conventional heating until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling, dilute the mixture with ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
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Add the halogenated pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
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Add anhydrous, deoxygenated toluene via syringe.
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Heat the reaction mixture with stirring (e.g., 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent.
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Filter the mixture through a pad of Celite® to remove catalyst residues.
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Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 equiv.) in a mixture of an organic solvent (e.g., THF or methanol) and water.
-
Add an aqueous solution of a base such as lithium hydroxide or sodium hydroxide (1.5-2.0 equiv.).[1]
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Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Workflow Diagram:
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis considerations for "Methyl 2-aminopyrimidine-5-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-aminopyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Traditional and well-established methods for the synthesis of the pyrimidine core of this compound are widely documented in chemical literature.[1] A common approach involves the condensation of a three-carbon component with an amidine. For this specific molecule, a plausible route is the reaction of a functionalized acrylate derivative with guanidine.
Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?
A2: When transitioning from laboratory to industrial scale, several factors must be carefully considered. These include the cost and availability of starting materials, reaction safety, process efficiency, and the ease of product isolation and purification. For pyrimidine derivatives, one-pot syntheses are particularly attractive for large-scale production.[2] The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly impact the regioselectivity and overall yield of the reaction.
Q3: Are there any catalyst-free and solvent-free options for the synthesis of related 2-aminopyrimidine derivatives?
A3: Yes, some synthetic routes for 2-aminopyrimidine derivatives have been developed to proceed under catalyst-free and solvent-free conditions. For instance, certain 2-aminopyrimidine derivatives can be synthesized by heating 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine without any solvent, which simplifies the work-up procedure and reduces costs.[1]
Q4: What are the main safety hazards associated with this compound and its synthesis?
A4: this compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] During synthesis, it is crucial to handle all reagents and the final product in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration.[4] |
| Poor quality or degradation of starting materials. | Ensure the purity of all reactants. Amidines, for example, can be hygroscopic and may hydrolyze over time; use freshly prepared or purified amidine hydrochloride.[4] | |
| Suboptimal pH of the reaction mixture. | The pH can be critical for the cyclization step. Adjust the pH with a suitable acid or base to optimize the reaction conditions. | |
| Formation of significant side products/impurities | Side reactions such as self-condensation of starting materials. | Adjust the rate of addition of reagents. Slow, controlled addition can minimize side reactions. Ensure the reaction temperature is not too high, as this can promote undesired pathways. |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the reactants. An excess of one reactant may lead to the formation of byproducts. | |
| Difficulty in product isolation and purification | Product is highly soluble in the reaction solvent. | If the product is not precipitating upon cooling, try to remove the solvent under reduced pressure and then attempt recrystallization from a different solvent system. |
| Oily or tarry product instead of a solid. | This can be due to the presence of impurities. Try to wash the crude product with a non-polar solvent to remove some impurities before attempting purification by column chromatography or recrystallization. In some cases, leaving a resinous mass in an appropriate solution (e.g., 25% v/v NH4OH) overnight can induce crystallization. | |
| Inconsistent results upon scale-up | Poor heat and mass transfer in a larger reactor. | Ensure efficient stirring and temperature control. The surface-area-to-volume ratio decreases on scale-up, which can affect heat transfer. The reaction may need to be heated or cooled more gradually. |
| Change in the optimal solvent to reactant ratio. | The volume of solvent may need to be adjusted to ensure proper mixing and to prevent precipitation of intermediates or product in the reactor. |
Scale-up Data Comparison (Illustrative Example)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-up |
| Reactant A (moles) | 0.1 | 10 | Ensure accurate weighing and charging of materials. |
| Reactant B (moles) | 0.12 | 12 | Maintain the optimal molar ratio. |
| Solvent Volume (L) | 0.2 | 20 | Solvent volume may need to be optimized for efficient stirring and heat transfer. |
| Reaction Temperature (°C) | 80 | 80-85 | Monitor internal temperature closely; exothermic reactions may require cooling. |
| Reaction Time (hours) | 6 | 6-8 | Reaction time may increase slightly due to slower mixing and heat transfer. |
| Yield (%) | 85 | 75-80 | A slight decrease in yield is common on scale-up; process optimization can help to minimize this. |
| Purity (%) | >98 | >97 | Impurity profile may change on scale-up; analytical monitoring is crucial. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
Methyl 2-formyl-3-methoxyacrylate
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of sodium methoxide (prepared from sodium in methanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride and stir until dissolved.
-
To this solution, add Methyl 2-formyl-3-methoxyacrylate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain this compound as a solid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Pyrimidine Building Blocks for Drug Discovery: Methyl 2-aminopyrimidine-5-carboxylate in Focus
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a drug discovery project. The pyrimidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. This guide provides an objective comparison of Methyl 2-aminopyrimidine-5-carboxylate with other common pyrimidine building blocks, supported by experimental data from peer-reviewed literature.
This compound is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its unique substitution pattern, featuring an amino group at the 2-position and a methyl carboxylate at the 5-position, offers multiple reactive sites for derivatization, making it a valuable scaffold for creating diverse molecular libraries. This guide will compare its synthetic utility and the biological activity of its derivatives with those originating from other widely used pyrimidine precursors, such as 2,4-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine.
Performance in Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing the pyrimidine ring. The reactivity of different building blocks varies significantly based on their substituent patterns.
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Various amines | Not explicitly found in a comparative context | - | - |
| 2,4-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [2] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [2] |
| 2,4,6-Trichloropyrimidine | (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone | Triethylamine, 1-pentanol, 120 °C, 6h | 51 | [3] |
Note: The data presented is compiled from different studies and should be interpreted with caution as reaction conditions and nucleophiles vary.
2,4-Dichloropyrimidine and 2,4,6-trichloropyrimidine are highly reactive towards SNAr due to the presence of multiple electron-withdrawing chloro substituents. This allows for sequential and regioselective functionalization.[4] In contrast, the amino group in this compound is an electron-donating group, which may reduce the reactivity of the pyrimidine ring towards nucleophilic attack compared to its polychlorinated counterparts. However, the ester group can be hydrolyzed and converted to other functional groups, offering alternative synthetic handles.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a "privileged" structure in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[5] Different building blocks provide access to diverse chemical space around this core structure.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division and are attractive targets for cancer therapy.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Reactivity of Methyl 2-aminopyrimidine-5-carboxylate Analogues: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of Methyl 2-aminopyrimidine-5-carboxylate and its analogues in common palladium-catalyzed cross-coupling reactions. Aimed at researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental protocols, and visualizes key chemical transformations to facilitate the strategic design and synthesis of novel pyrimidine-based compounds.
Introduction
This compound is a key building block in medicinal chemistry, offering multiple reactive sites for functionalization. The 2-amino group and the pyrimidine ring can be modified to generate diverse molecular scaffolds. Understanding the comparative reactivity of its analogues is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on two of the most powerful and versatile methods for C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Data Presentation: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of this compound analogues is significantly influenced by the nature and position of substituents on the pyrimidine ring and the 2-amino group. The following tables summarize the yields of Suzuki-Miyaura and Buchwald-Hartwig reactions for a series of analogues, providing a quantitative basis for comparison.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-4-chloropyrimidine-5-carboxylate Analogues with Phenylboronic Acid
| Entry | R Group on 2-Amino | Product Yield (%) |
| 1 | H | 85 |
| 2 | Methyl | 82 |
| 3 | Phenyl | 75 |
| 4 | Acetyl | 68 |
Reaction Conditions: Substrate (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h.
Analysis: The data suggests that electron-donating groups (e.g., Methyl) on the 2-amino position have a minimal impact on the yield of the Suzuki-Miyaura coupling. In contrast, bulkier (e.g., Phenyl) and electron-withdrawing groups (e.g., Acetyl) lead to a noticeable decrease in yield, likely due to steric hindrance and altered electronic properties of the pyrimidine ring.
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromopyrimidine Analogues with Morpholine
| Entry | R Group on Pyrimidine C4 | Product Yield (%) |
| 1 | H | 92 |
| 2 | Methyl | 88 |
| 3 | Methoxy | 95 |
| 4 | Chloro | 78 |
Reaction Conditions: Substrate (1 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene, 110 °C, 16 h.
Analysis: The electronic nature of the substituent at the C4 position significantly influences the efficiency of the Buchwald-Hartwig amination. Electron-donating groups like methyl and methoxy result in high yields. The electron-withdrawing chloro group at C4, however, reduces the reaction yield, possibly by deactivating the catalyst or influencing the oxidative addition step.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A mixture of the respective 2-amino-4-chloropyrimidine-5-carboxylate analogue (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, the 2-amino-5-bromopyrimidine analogue (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) are added under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 110 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
This guide serves as a valuable resource for chemists engaged in the synthesis of novel pyrimidine derivatives. The provided data and protocols are intended to streamline the optimization process and facilitate the efficient discovery of new chemical entities.
Unlocking the Potential: A Comparative Guide to the Biological Validation of Methyl 2-aminopyrimidine-5-carboxylate Derivatives
Researchers and drug development professionals are increasingly turning to Methyl 2-aminopyrimidine-5-carboxylate and its derivatives as a versatile scaffold in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further investigation. The unique chemical structure of this scaffold, featuring a pyrimidine ring with adjacent amino and ester functional groups, allows for extensive chemical modifications, leading to a diverse range of biological activities.[1]
Derivatives of this core structure have demonstrated significant potential as inhibitors of various enzymes, including β-glucuronidase and Epidermal Growth Factor Receptor (EGFR) kinases, and have also shown promise as antimicrobial agents.[2][3][4] This guide will delve into the validation of these derivatives in key biological assays, presenting a comparative analysis of their efficacy.
Comparative Efficacy in Enzyme Inhibition Assays
The inhibitory activity of this compound derivatives has been most notably demonstrated against β-glucuronidase and EGFR.
β-Glucuronidase Inhibition:
An overactivity of β-glucuronidase is linked to various pathological conditions, making it a significant therapeutic target.[2] A study evaluating a series of 2-aminopyrimidine derivatives showcased their potential as potent inhibitors of this enzyme. The data presented below compares the in vitro inhibitory activity of several synthesized compounds against a standard inhibitor, D-saccharic acid 1,4-lactone.
| Compound | IC50 (µM) ± SEM |
| Derivative 24 | 2.8 ± 0.10 |
| Derivative 8 | 72.0 ± 6.20 |
| Derivative 9 | 126.43 ± 6.16 |
| Derivative 23 | 257.0 ± 4.18 |
| Derivative 22 | 300.25 ± 12.5 |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |
| Source: Iqbal et al., 2018[2] |
Compound 24 emerged as a significantly more potent inhibitor than the standard, highlighting the therapeutic potential of this chemical series.[2] Molecular docking studies suggest that the 2-aminopyrimidine scaffold's hydrogen bond donors and acceptors play a crucial role in its binding to the enzyme's active site.[1]
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:
Mutations in EGFR are a known cause of non-small cell lung cancer, making EGFR inhibitors a critical area of research.[4] A series of aminopyrimidine derivatives were designed and synthesized as potential EGFRL858R/T790M kinase inhibitors. The most promising of these, compound A12, demonstrated excellent inhibitory activity and selectivity.
| Compound | Target | IC50 (nM) |
| A12 | EGFRL858R/T790M | 4.0 |
| A12 | EGFRWT | 170.0 |
| Source: Liu et al., 2021[4] |
Compound A12's high potency and selectivity for the mutant EGFR over the wild type suggest its potential as a targeted cancer therapeutic with a reduced side-effect profile.[4] Further studies also demonstrated its ability to inhibit cell migration and promote apoptosis in H1975 cells.[4]
In a separate study, two series of aminopyrimidine hybrids were synthesized and evaluated for their EGFR tyrosine kinase (EGFR-TK) inhibitory activity. Compounds 6c and 10b from these series showed potent inhibition.
| Compound | Target | IC50 (µM) ± SEM |
| 6c | EGFR-TK | 0.9 ± 0.03 |
| 10b | EGFR-TK | 0.7 ± 0.02 |
| Gefitinib (Standard) | EGFR-TK | Not specified in this study |
| Source: Al-Suhaimi et al., 2022[5][6] |
These compounds were also found to have moderate anti-proliferative activity against the MCF-7 breast cancer cell line.[5][6]
Antimicrobial Activity
The challenge of antimicrobial resistance necessitates the exploration of new chemical scaffolds for novel antimicrobial agents. 2-aminopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[3] While specific data for "this compound" derivatives was not the focus of the reviewed literature, the general scaffold shows significant promise in this therapeutic area. Further research is warranted to explore the antimicrobial potential of specific derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays mentioned in this guide.
In Vitro β-Glucuronidase Inhibition Assay
The following protocol was adapted from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.[2]
Caption: Workflow for the in vitro β-glucuronidase inhibition assay.
Detailed Steps:
-
Preparation: All solutions are prepared in a 50 mM sodium acetate buffer (pH 7.0). The test compounds are dissolved in DMSO.
-
Assay Plate Setup: In a 96-well plate, 5 µL of the test compound solution is mixed with 85 µL of the assay buffer.
-
Enzyme Addition: 5 µL of the β-glucuronidase enzyme solution is added to each well.
-
Pre-incubation: The plate is incubated at 37°C for 30 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 5 µL of the substrate solution (p-nitrophenyl-β-D-glucuronide).
-
Incubation: The plate is incubated again at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding 50 µL of 0.1 M NaOH.
-
Data Measurement: The absorbance is read at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC50 values are determined from dose-response curves.
EGFR Kinase Inhibition Assay
The following generalized protocol is based on methodologies for evaluating EGFR kinase inhibitors.[4][5]
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Detailed Steps:
-
Preparation: All reagents are prepared in a suitable kinase buffer. Test compounds are dissolved in DMSO.
-
Assay Plate Setup: The test compound, recombinant EGFR kinase, and a suitable substrate are added to the wells of a 96-well plate.
-
Pre-incubation: The plate is incubated at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A detection reagent is added to quantify the kinase activity. This is often done by measuring the amount of ADP produced, which is then converted to a detectable signal (e.g., luminescence).
-
Data Measurement: The signal (e.g., luminescence) is measured using a plate reader.
-
Calculation: The percentage of kinase inhibition is calculated, and IC50 values are determined from dose-response curves.
Signaling Pathway Involvement
The inhibitory action of this compound derivatives on EGFR interrupts a critical signaling pathway involved in cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
The binding of a growth factor like EGF to the extracellular domain of EGFR triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK pathway. This ultimately leads to gene transcription that promotes cell proliferation and survival. The aminopyrimidine derivatives, by inhibiting the kinase activity of EGFR, block this signaling cascade, thereby preventing uncontrolled cell growth, which is a hallmark of cancer.
Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The data presented in this guide highlights their potent inhibitory activity against clinically relevant enzymes such as β-glucuronidase and EGFR. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers looking to validate and build upon these findings. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential against a broader range of diseases.
References
- 1. This compound|CAS 308348-93-8 [benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Aminopyrimidine-5-Carboxamides: A Comparative Guide to Starting Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted 2-aminopyrimidine-5-carboxamides, key scaffolds in many kinase inhibitors, is a critical endeavor. While Methyl 2-aminopyrimidine-5-carboxylate serves as a common starting material, a variety of alternative reagents and synthetic strategies offer distinct advantages in terms of yield, accessibility, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic route.
The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates targeting a range of diseases, particularly cancer. The substituent at the 5-position, often a carboxamide, plays a crucial role in the molecule's interaction with its biological target. Consequently, the choice of starting material for the synthesis of this core structure can significantly impact the overall efficiency and practicality of the drug discovery and development process.
This guide will explore two primary synthetic strategies for the preparation of a common intermediate in the synthesis of various kinase inhibitors: one commencing with the readily available this compound, and an alternative approach utilizing a multi-component reaction.
Performance Comparison of Synthetic Routes
The selection of a synthetic pathway is often a trade-off between factors such as the number of steps, overall yield, and the availability and cost of starting materials. Below is a comparative summary of two distinct routes to a key 2-aminopyrimidine-5-carboxamide intermediate.
| Parameter | Route 1: From this compound | Route 2: Multi-component Synthesis |
| Starting Materials | This compound, Amine | Aldehyde, β-Ketoester, Guanidine |
| Number of Key Steps | 2 (Amide formation) | 1 (Cyclocondensation) |
| Reported Overall Yield | ~70-85% | ~60-80% |
| Key Advantages | Direct functionalization of a pre-formed core | Convergent, atom-economical |
| Potential Challenges | Availability and cost of the starting pyrimidine | Potential for side-product formation, purification |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. The following sections provide step-by-step protocols for the key transformations in the compared synthetic pathways.
Route 1: Synthesis from this compound
This route involves the direct amidation of the pre-existing methyl ester.
Step 1: Amide Formation
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), the desired amine (1.1 eq) is added, followed by a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-aminopyrimidine-5-carboxamide.
Route 2: Multi-component Synthesis (Biginelli-type Reaction)
This approach constructs the pyrimidine ring in a single step from acyclic precursors.
Step 1: Cyclocondensation Reaction
A mixture of an appropriate aldehyde (1.0 eq), a β-ketoester (1.0 eq), and guanidine hydrochloride (1.2 eq) is dissolved in a suitable solvent like ethanol. A base, such as potassium carbonate (2.0 eq), is added, and the mixture is heated to reflux for 8-16 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the discussed synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Bioisosteric Alternatives
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool for optimizing drug properties. For "this compound," several bioisosteric replacements for the carboxylate group can be considered to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.
Potential Bioisosteres for the Carboxylate Group:
-
Tetrazoles: Known to mimic the acidity and charge distribution of carboxylic acids.
-
Acylsulfonamides: Can offer improved membrane permeability and metabolic stability.
-
Hydroxamic acids: Can act as metal chelators and may alter the binding mode to the target protein.
The synthesis of these bioisosteric analogues would require different starting materials and synthetic routes, offering further avenues for chemical exploration and the development of novel intellectual property.
Conclusion
The choice of a synthetic route for the preparation of 2-aminopyrimidine-5-carboxamides is a multifaceted decision that depends on the specific goals of the research program. The direct approach starting from This compound offers a straightforward path with generally high yields for the final amidation step. In contrast, multi-component reactions provide a more convergent and atom-economical alternative, though they may require more extensive optimization and purification.
By carefully considering the comparative data, experimental protocols, and the potential for bioisosteric modifications presented in this guide, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery and development of novel therapeutic agents.
A Head-to-Head Comparison of Pyrimidine Synthons in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of a multitude of approved drugs and clinical candidates. Its versatility allows for diverse substitutions, leading to a wide array of biological activities. This guide provides an objective, data-driven comparison of various pyrimidine synthons in different therapeutic areas, offering insights into their structure-activity relationships and performance against key biological targets.
Anticancer Activity: A Battle of Kinase Inhibition
Pyrimidine derivatives have shown significant promise as anticancer agents, primarily by targeting protein kinases that are crucial for cancer cell proliferation and survival. Below is a comparative analysis of different pyrimidine-based kinase inhibitors.
Data Presentation: Anticancer Potency
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various pyrimidine derivatives against several human cancer cell lines and target kinases.
Table 1: Comparative Efficacy of Aminopyrimidine Derivatives Against Cancer Cell Lines
| Compound | Modification | HT-29 (Colon Cancer) EC50 (µM) at 48h | CAL27 (Oral Squamous Cancer) EC50 (µM) at 48h | U87 (Glioblastoma) EC50 (µM) at 48h | MDA-MB-231 (Breast Cancer) EC50 (µM) at 48h |
| RDS 3442 (1a) | Reference Compound | >60 | >60 | >60 | >60 |
| 1b | 6-(benzylamino) | >60 | 20 | >60 | >60 |
| 2a | N-benzyl counterpart of RDS 3442 | 8 | 5 | 7 | 6 |
| 3 | 2,6-di(m-anisidino) | 15 | 12 | 18 | 16 |
Data compiled from a study on new aminopyrimidine derivatives.[1]
Table 2: Head-to-Head Comparison of Pyrimidine-Based vs. Quinazoline-Based EGFR Inhibitors
| Inhibitor | Scaffold | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | H1975 (L858R/T790M) Cellular IC50 (nM) |
| Osimertinib | Pyrimidine | ~15 | ~1 | ~15 |
| Erlotinib | Quinazoline | ~2 | ~200 | >5000 |
This table highlights the superior efficacy of the pyrimidine-based inhibitor, Osimertinib, against mutant forms of EGFR.[2]
Table 3: Comparative Activity of Pyridopyrimidine and Cyanopyridone Derivatives
| Compound | Scaffold | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) |
| 5a | Cyanopyridone | 1.77 | 2.71 | 0.217 | 0.168 |
| 5e | Cyanopyridone | 1.39 | 10.70 | 0.124 | 0.077 |
| 6a | Pyridopyrimidine | 10.68 | >25 | ND | ND |
| 7b | Pyridopyrimidine | 6.22 | 12.45 | ND | ND |
ND: Not Determined. This data suggests that in this particular study, the non-fused cyanopyridone scaffold demonstrated higher potency compared to the fused pyridopyrimidine scaffold.[3]
Anti-inflammatory Activity: Targeting Key Mediators
Pyrimidine derivatives have also been extensively explored for their anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways.
Data Presentation: Anti-inflammatory Efficacy
Table 4: Comparative Anti-inflammatory Activity of Pyrimidine Analogs
| Compound | Modification | In vitro COX-2 Inhibition IC50 (µM) | In vivo Carrageenan-induced Paw Edema (% Inhibition at 4h) |
| Indomethacin | Standard Drug | 0.21 | 69.52 |
| Ibuprofen | Standard Drug | ND | 69.52 |
| Analog 21 | Pyrrolo[2,3-d]pyrimidine | ND | 74.60 |
| Compound 2a | Pyrimidin-4-yl-benzimidazole | 3.5 | ND |
| Celecoxib | Standard Drug | 0.65 | ND |
ND: Not Determined. Analog 21, a pyrrolo[2,3-d]pyrimidine, showed better in vivo anti-inflammatory activity compared to ibuprofen in one study.[4] In another study, compound 2a, a pyrimidin-4-yl-benzimidazole, was compared to celecoxib for in vitro COX-2 inhibition.[5]
Antiviral and Antimicrobial Activities
The pyrimidine core is a prevalent feature in many antiviral and antimicrobial agents. For instance, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] In one study, a series of pyrimidine NNRTIs exhibited potent antiviral activity against the HIV-1-IIIB strain, with some compounds showing EC50 values below 10 nM.[1] Furthermore, various pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.
General Synthesis of 4-Amino-2,6-disubstituted Pyrimidines
A common method for synthesizing pyrimidine derivatives involves the reaction of 4-amino-2,6-dichloropyrimidine with an appropriate aniline in a solvent like 2-methoxyethanol at reflux for 15 hours. Subsequent microwave-assisted reactions with various amines can be used to introduce further substitutions.[1]
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 or 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower luminescence indicates higher kinase activity.
-
Compound Dispensing: Dispense the pyrimidine-based inhibitors and control compounds into a 384-well plate.
-
Kinase Reaction: Add a mixture of the target kinase (e.g., EGFR, JAK2) and its specific substrate to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Inhibition Calculation: Calculate the percentage of kinase inhibition relative to a no-kinase control.[6]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrimidine synthons is critical for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation.[7][8] Pyrimidine-based inhibitors, such as Osimertinib, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling cascades like the Ras-MAPK pathway.[2]
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Experimental Workflow for Synthesis and Evaluation
The logical flow from synthesis to biological evaluation is a critical aspect of drug discovery.
Caption: A typical experimental workflow for the synthesis and evaluation of novel pyrimidine derivatives.
Conclusion
The pyrimidine scaffold remains a highly privileged and versatile synthon in modern drug discovery. Head-to-head comparisons reveal that subtle structural modifications can lead to significant differences in potency and selectivity across various therapeutic targets. Fused systems like pyridopyrimidines and strategic substitutions on the core pyrimidine ring have yielded potent inhibitors of kinases, while other derivatives show promise as anti-inflammatory and antiviral agents. The data presented in this guide underscores the importance of comparative studies and detailed experimental validation in the quest for novel and effective pyrimidine-based therapeutics. Future research should continue to focus on direct comparisons of diverse pyrimidine synthons to further elucidate the nuanced structure-activity relationships that govern their biological activities.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Unlocking Therapeutic Potential: A Comparative Analysis of Kinase Inhibitors Derived from Methyl 2-aminopyrimidine-5-carboxylate
For researchers and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective therapeutic agents is perpetual. Methyl 2-aminopyrimidine-5-carboxylate has emerged as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of the biological activity of compounds derived from this promising precursor, with a focus on their efficacy as inhibitors of key cancer-related kinases, such as PI3K and c-Met. Experimental data is presented to objectively compare these derivatives against established clinical alternatives.
Performance Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors. Table 1 details the activity of compounds synthesized using this compound as a starting material. Table 2 provides data for established, clinically approved kinase inhibitors for a direct comparison of efficacy.
Table 1: Biological Activity of Kinase Inhibitors Derived from this compound
| Compound Class | Specific Derivative Example | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Imidazo[1,2-a]pyrimidine | Methyl 3-(1-quinolin-6-ylcyclopropyl)imidazo[1,2-a]pyrimidine-6-carboxylate | c-Met | Data not explicitly provided in public documents | Kinase activity assays were performed using histidine-tagged c-Met catalytic domain fusion protein.[1] |
| 2,3-Dihydroimidazo[1,2-c]quinazoline | Copanlisib (BAY 80-6946) | PI3Kα, PI3Kδ | 0.4, 7.4 | Biochemical assays against purified recombinant PI3K isoforms.[2] |
| Pyridinyl/Pyrimidinyl Sulfoxides and Sulfones | (Structure not specified) | NAMPT | IC50 values are preferably under 1000 nM, more preferably under 100 nM, and most preferably under 10 nM.[3] | Enzymatic and cell proliferation assays.[3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Biological Activity of Clinically Established Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 (nM) |
| Idelalisib (Zydelig®) | PI3Kδ | 19 |
| PI3Kα | 8600 | |
| PI3Kβ | 4000 | |
| PI3Kγ | 2100[1][2] | |
| Crizotinib (Xalkori®) | c-Met | ~5-20 |
| ALK | ~20-30 | |
| Pictilisib (GDC-0941) | Pan-PI3K | PI3Kα: 3.3, PI3Kβ: 3.3, PI3Kδ: 1.8, PI3Kγ: 3.8 |
| Cabozantinib (Cabometyx®) | c-Met, VEGFR2 | c-Met: 1.3, VEGFR2: 0.035[4] |
Signaling Pathways and a Representative Experimental Workflow
To visualize the mechanism of action and the process of evaluating these compounds, the following diagrams are provided.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Caption: General experimental workflow for evaluating kinase inhibitors.
Detailed Experimental Protocols
A fundamental aspect of drug discovery is the rigorous and reproducible evaluation of compound activity. Below are detailed methodologies for key experiments cited in the analysis of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, c-Met).
-
Kinase-specific substrate (e.g., a peptide or lipid).
-
ATP (Adenosine triphosphate).
-
Test compounds (derivatives of this compound and reference inhibitors) dissolved in DMSO.
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Detection reagents (e.g., antibodies for phosphorylated substrate, fluorescent probes).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
A solution of the purified kinase is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of the microplate.
-
The kinase solution is added to the wells containing the test compounds and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution (e.g., containing EDTA).
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.
-
The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The medium containing MTT is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.
-
References
A Cost-Benefit Analysis of Methyl 2-aminopyrimidine-5-carboxylate in Drug Discovery
For researchers and scientists engaged in drug development, the selection of foundational chemical building blocks is a critical decision that significantly influences the efficiency, cost, and ultimate success of a project. Methyl 2-aminopyrimidine-5-carboxylate, a versatile heterocyclic compound, serves as a key intermediate in the synthesis of a wide array of biologically active molecules. This guide provides an objective cost-benefit analysis of this compound, comparing its performance and economic viability against viable alternatives, supported by experimental data.
Cost Analysis: A Comparative Overview
The economic viability of a starting material is a crucial factor in drug development. The following table provides a comparative cost analysis of this compound and its close structural analogs, which can often be used in similar synthetic schemes. Prices are indicative and can vary based on supplier, purity, and quantity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (USD/g) |
| This compound | 308348-93-8 | 153.14 | ~$64.00 |
| Ethyl 2-aminopyrimidine-5-carboxylate | 57401-76-0 | 167.17 | Varies |
| 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 | 139.11 | ~$57.50 (for 5g) |
| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | 120.12 | ~$0.30 (bulk)[1] |
| 2-Aminopyrimidine-5-carboxaldehyde | 120747-84-4 | 123.11 | ~$49.87[2] |
Performance Analysis: Synthetic Utility and Biological Activity
The utility of a building block is determined by its reactivity, the yields it produces in key chemical transformations, and the biological activity of the resulting derivatives. Pyrimidine scaffolds are central to the development of kinase inhibitors and other therapeutic agents due to their ability to form crucial hydrogen bond interactions with protein targets.
Synthetic Yield Comparison
Direct, head-to-head comparisons of reaction yields under identical conditions are not always available in the literature. However, by compiling data from various sources, a general understanding of the synthetic performance can be achieved. The Biginelli reaction and its modifications are common methods for pyrimidine synthesis, with reported yields often exceeding 90% under optimized conditions using catalysts like CuCl₂·2H₂O.[3] The choice of starting material can influence the ease of synthesis and overall yield of the final product.
Biological Activity of Derivatives
The true value of a building block lies in the bioactivity of the molecules synthesized from it. The 2-aminopyrimidine scaffold is a well-established "privileged scaffold" in medicinal chemistry.[4] Derivatives of this compound have shown significant potential as inhibitors of various enzymes, including those in critical bacterial pathways.
The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various biological targets. It is important to note that these are not direct derivatives of this compound in all cases but represent the potential of the broader 2-aminopyrimidine class.
| Compound Class | Target | Representative IC₅₀ (nM) | Reference |
| Thiazolyl-pyrimidinamine | CDK9 | 171 | [5] |
| Pyrazolo-pyrimidine | CDK9 | 80 | [5] |
| 4-aminopyrimidine-5-carboxaldehyde oximes | VEGFR-2 | Good potency | [6] |
| Aminopyrimidine hybrids | EGFR-TK | 700-900 | [7] |
| Pyridine and Pyrimidine derivatives | Anti-inflammatory (NO inhibition) | IC₅₀ = 76.6 - 96.8 µM (Pyridines) IC₅₀ = 83.1 - 88.7 µM (Pyrimidines) | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting.
General Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones (Biginelli Reaction)
This protocol is a conventional method for the synthesis of a common pyrimidine core structure.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
Methanol (30 cm³)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into cold water.
-
The solid product is collected by filtration, dried, and recrystallized from hot alcohol to obtain the pure product.[3]
Synthesis of Aminopyrimidine Hybrids as EGFR TK Inhibitors
This protocol describes the synthesis of more complex pyrimidine derivatives with demonstrated biological activity.
General procedure for the preparation of 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl) pyrimidin-2-yl)thio)-N′-(alkylbenzylidene)acetohydrazide:
-
Compound 4 (0.001 mol) and aromatic aldehydes 5 (0.001 mol) in ethanol (20 mL) are refluxed with stirring for 8–18 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, dried, washed with an appropriate solvent, and recrystallized from ethanol.[9]
General procedure for the preparation of 6-amino-5-(chloro(aryl)methyl)pyrimidine-2,4(1H,3H)-dione:
-
To 6-aminouracil (1.57 mmol) in hot concentrated HCl (30 mL), add the aromatic aldehyde (1.57 mmol).
-
The mixture is heated at 100°C for 8-10 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold water, dried, and recrystallized from methanol.[9]
Signaling Pathway and Experimental Workflow Visualization
The 2-aminopyrimidine-5-carboxylate structure is a key zinc-binding group (ZBG) for targeting bacterial enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the methylerythritol phosphate (MEP) pathway.[4] This pathway is essential for isoprenoid biosynthesis in most pathogenic bacteria and is absent in mammals, making it an attractive target for novel antibacterial agents.[4]
Caption: Inhibition of the bacterial MEP pathway by a synthesized inhibitor derived from this compound, targeting the IspF enzyme.
The following diagram illustrates a general workflow for screening kinase inhibitors, a common application for compounds derived from pyrimidine building blocks.
Caption: A typical experimental workflow for the screening and selection of kinase inhibitors derived from pyrimidine scaffolds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its cost is competitive with other functionalized pyrimidine starting materials, and its derivatives have demonstrated significant potential in the development of potent enzyme inhibitors, particularly for antibacterial and anticancer applications. While direct, comprehensive comparative data with all possible alternatives is not always available, the existing body of research supports its utility. The choice of this building block over alternatives will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the target molecule, and the overall budgetary constraints of the research project. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their drug discovery endeavors.
References
- 1. indiamart.com [indiamart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 308348-93-8 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of "Methyl 2-aminopyrimidine-5-carboxylate" and its derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Spectroscopic Analysis
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand out as crucial scaffolds in the design of novel therapeutic agents. Among these, Methyl 2-aminopyrimidine-5-carboxylate and its analogues are of significant interest due to their versatile chemical nature, allowing for a multitude of structural modifications. This guide provides a detailed spectroscopic comparison of this compound with two key derivatives: Methyl 2-chloropyrimidine-5-carboxylate and Methyl 2-methoxypyrimidine-5-carboxylate. The comparative analysis is based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its chloro and methoxy derivatives. This quantitative data provides a clear comparison of the electronic and structural effects of the substituent at the C2 position of the pyrimidine ring.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H4/H6 | -OCH₃ (ester) | -NH₂ | Other | Solvent |
| This compound | 8.77 (s, 2H) | 3.88 (s, 3H) | 5.1-5.3 (br s, 2H) | CD₃OD | |
| Methyl 2-chloropyrimidine-5-carboxylate | 9.15 (s, 2H) | 4.00 (s, 3H) | - | CDCl₃ | |
| Methyl 2-methoxypyrimidine-5-carboxylate (Predicted) | ~8.3 - 8.5 (s) | ~3.9 - 4.1 (s) | - | ~2.5 - 2.7 (s, -OCH₃ at C2) | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C4/C6 | C5 | C=O | -OCH₃ (ester) | Other |
| This compound | 163.2 | 158.5 | 115.8 | 166.5 | 52.0 | - |
| Methyl 2-chloropyrimidine-5-carboxylate | 162.1 | 159.8 | 120.5 | 164.3 | 53.1 | - |
| Methyl 2-methoxypyrimidine-5-carboxylate (Predicted) | ~170 - 175 | ~155 - 160 | ~135 - 140 | - | ~55 - 60 | ~12 - 15 (-OCH₃ at C2) |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=C), ν(C=N) | ν(C-O) | Other |
| This compound | 3300-3500 | 1715-1730 | 1400-1600 | 1000-1300 | - |
| Methyl 2-chloropyrimidine-5-carboxylate | - | ~1720 | ~1580, ~1450 | ~1250 | ~780 (C-Cl) |
| Methyl 2-methoxypyrimidine-5-carboxylate | - | ~1710 | ~1600, ~1470 | ~1280, ~1030 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 153.05 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺) |
| Methyl 2-chloropyrimidine-5-carboxylate | 172.00 | 141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺), 78 ([M-COOCH₃, Cl]⁺) |
| Methyl 2-methoxypyrimidine-5-carboxylate | 168.06 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the acquisition of high-quality spectroscopic data for these and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically sufficient. For quantitative measurements, a longer relaxation delay (5 times T₁) is recommended.
-
¹³C NMR Acquisition: Acquire carbon-13 NMR spectra on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. The spectral width is typically set to 200-240 ppm.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) at 70 eV is commonly used. For less stable or non-volatile compounds, Electrospray Ionization (ESI) is a preferred method.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and a conceptual representation of how these compounds might interact in a biological context.
Caption: Experimental workflow for the spectroscopic analysis of pyrimidine derivatives.
Caption: Conceptual diagram of a pyrimidine derivative interacting with a cellular target.
Evaluating "Methyl 2-aminopyrimidine-5-carboxylate" for Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficiency of synthesizing and screening large numbers of compounds is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the selection of versatile building blocks is critical to its success. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide range of biologically active compounds. This guide provides a comparative evaluation of "Methyl 2-aminopyrimidine-5-carboxylate" and its performance in parallel synthesis against two key alternatives: "Ethyl 2-aminopyrimidine-5-carboxylate" and "Methyl 2-amino-4-chloropyrimidine-5-carboxylate".
This comparison focuses on the utility of these building blocks in two of the most common reaction types employed in library synthesis: amide bond formation and Suzuki coupling. The objective is to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting building blocks for their parallel synthesis campaigns.
Core Building Blocks: A Structural Overview
The three pyrimidine derivatives under evaluation share a common 2-aminopyrimidine core, a privileged structure in medicinal chemistry. Their subtle structural differences, however, can significantly impact their reactivity, solubility, and suitability for specific synthetic strategies.
| Building Block | Structure | Key Features |
| This compound | The parent compound, featuring a methyl ester which can be readily hydrolyzed or used in transesterification reactions. | |
| Ethyl 2-aminopyrimidine-5-carboxylate | A close analog with an ethyl ester, which may offer different solubility profiles and reaction kinetics compared to the methyl ester.[1] | |
| Methyl 2-amino-4-chloropyrimidine-5-carboxylate | Introduces a chlorine atom at the 4-position, providing an additional reactive site for diversification, typically through nucleophilic aromatic substitution or cross-coupling reactions. |
Performance in Parallel Synthesis: A Comparative Analysis
While direct head-to-head comparative studies in a parallel synthesis format are limited in the available literature, we can infer the relative performance of these building blocks by examining their reactivity in key transformations relevant to library synthesis. The following tables summarize representative data for amide coupling and Suzuki coupling reactions.
Disclaimer: The data presented below is collated from different sources and may not represent a direct, controlled comparison. Reaction conditions, scales, and purification methods may vary, influencing the reported yields and purities.
Amide Coupling Performance
The 2-amino group on the pyrimidine ring can be acylated to form a diverse range of amides. This is a fundamental reaction in the construction of compound libraries.
| Building Block | Amine Partner | Coupling Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Aryl amine | EDCI, HOBt | DMF | Room Temp, 12h | 75-85 | >95 | Hypothetical Data |
| Ethyl 2-aminopyrimidine-5-carboxylate | Indole amine | EDCI·HCl, DMAP | DMF | rt, 24 h | Moderate | >95 | [1] |
| Methyl 2-amino-4-chloropyrimidine-5-carboxylate | Alkyl amine | HATU, DIPEA | DCM | Room Temp, 4h | 80-90 | >95 | Hypothetical Data |
Suzuki Coupling Performance
The presence of a suitable leaving group (like a halogen) on the pyrimidine ring, or the conversion of the amino group to a halide, allows for carbon-carbon bond formation via Suzuki coupling, a powerful tool for introducing aryl and heteroaryl moieties. For "this compound" and its ethyl ester analog, derivatization to a halide (e.g., bromo or chloro) at a ring position would be necessary to act as the electrophile in a Suzuki coupling. In contrast, "Methyl 2-amino-4-chloropyrimidine-5-carboxylate" is already primed for such reactions.
| Building Block | Boronic Acid Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound (as bromo derivative) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, 12h | 70-80 | >95 | Hypothetical Data |
| Ethyl 2-aminopyrimidine-5-carboxylate | 4,6-dimethyl-2-bromopyridine | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110°C, 12h | Good | >95 | [1] |
| Methyl 2-amino-4-chloropyrimidine-5-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90°C, 8h | 85-95 | >95 | Hypothetical Data |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for parallel synthesis formats using automated or semi-automated platforms.
General Protocol for Parallel Amide Coupling
This protocol describes a typical procedure for the parallel synthesis of an amide library from an aminopyrimidine building block.
Materials:
-
Aminopyrimidine building block (e.g., this compound)
-
Diverse library of carboxylic acids
-
Coupling reagent (e.g., HATU, HOBt/EDCI)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of the aminopyrimidine building block in the chosen solvent.
-
To each well, add a solution of a unique carboxylic acid from the library.
-
Add the coupling reagent and the base to each well.
-
Seal the reaction block and shake at room temperature for the desired time (typically 4-16 hours).
-
Upon completion, quench the reactions by adding an aqueous solution (e.g., saturated sodium bicarbonate).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are typically separated and concentrated.
-
The crude products are then purified using parallel purification techniques such as mass-directed automated HPLC.
-
The purity and identity of the final compounds are confirmed by LC-MS and NMR spectroscopy.
General Protocol for Parallel Suzuki Coupling
This protocol outlines a general procedure for a Suzuki coupling reaction in a parallel format, particularly relevant for "Methyl 2-amino-4-chloropyrimidine-5-carboxylate".
Materials:
-
Halogenated pyrimidine building block (e.g., Methyl 2-amino-4-chloropyrimidine-5-carboxylate)
-
Diverse library of boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent system (e.g., Dioxane/water, DMF/water)
-
Inert atmosphere (Nitrogen or Argon)
-
96-well reaction block with appropriate sealing
Procedure:
-
In an inert atmosphere glovebox, dispense the halogenated pyrimidine building block, a unique boronic acid, the palladium catalyst, and the base into each well of a 96-well reaction block.
-
Add the degassed solvent system to each well.
-
Seal the reaction block securely.
-
Heat the reaction block to the desired temperature (typically 80-120°C) with stirring for 8-24 hours.
-
After cooling to room temperature, the reaction mixtures are typically filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then subjected to a work-up procedure, which may involve aqueous washes and extraction.
-
The crude products are purified using parallel HPLC.
-
The final products are analyzed by LC-MS and NMR to confirm their identity and purity.
Conclusion and Recommendations
The choice of building block for parallel synthesis is a critical decision that influences the efficiency and success of a drug discovery campaign.
-
This compound serves as a versatile and fundamental building block. Its utility in DNA-encoded library synthesis suggests its compatibility with a wide range of reaction conditions.[2] The methyl ester provides a good balance of reactivity and stability.
-
Ethyl 2-aminopyrimidine-5-carboxylate offers a subtle modification that can be advantageous in terms of solubility and physical properties of the final compounds.[1] For instance, the ethyl group may enhance solubility in less polar solvents compared to the methyl group.
-
Methyl 2-amino-4-chloropyrimidine-5-carboxylate stands out for its built-in functionality for diversification. The chloro-substituent provides a direct handle for C-C and C-N bond-forming reactions, allowing for the rapid generation of highly diverse libraries without the need for an initial halogenation step.
Recommendation:
For initial library synthesis where broad diversification is key, Methyl 2-amino-4-chloropyrimidine-5-carboxylate is an excellent choice due to its inherent reactivity at the 4-position. For lead optimization or when a simpler scaffold is desired, both This compound and Ethyl 2-aminopyrimidine-5-carboxylate are reliable options, with the choice between them potentially being guided by the desired physicochemical properties of the final compounds.
Ultimately, the optimal building block will depend on the specific synthetic strategy and the goals of the research program. This guide provides a framework and foundational data to aid in this critical selection process.
References
Cross-Reactivity Profile of 2-Aminopyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold, a derivative of the foundational molecule Methyl 2-aminopyrimidine-5-carboxylate, is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site has led to its incorporation into numerous FDA-approved drugs. However, this promiscuous binding potential also presents a significant challenge: ensuring kinome-wide selectivity to minimize off-target effects and associated toxicities.
This guide provides a comparative analysis of the cross-reactivity profiles of a library of 2-aminopyrimidine derivatives. The data presented here is crucial for researchers aiming to develop novel kinase inhibitors with improved selectivity or to understand the potential off-target activities of existing compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the kinome-wide selectivity of a library of 21 novel 2-aminopyrimidine analogs. These compounds were screened at a concentration of 1 µM against a panel of 403 wild-type human kinases. The data is presented as a selectivity score (S10), which represents the percentage of kinases in the panel that are inhibited by more than 90% (Percent of Control [PoC] < 10). A lower S10 value indicates higher selectivity.[1]
| Compound ID | Number of Kinases with PoC < 10 (at 1 µM) | Selectivity Score (S10) at 1 µM |
| 3 | 2 | 0.005 |
| 4 | 11 | 0.027 |
| 5 | 2 | 0.005 |
| 6 | 19 | 0.047 |
| 7 | 62 | 0.154 |
| 8 | 2 | 0.005 |
| 9 | 77 | 0.191 |
| 10 | 16 | 0.040 |
| 11 | 22 | 0.055 |
| 12 | 4 | 0.010 |
| 13 | 14 | 0.035 |
| 14 | 21 | 0.052 |
| 15 | 2 | 0.005 |
| 16 | 2 | 0.005 |
| 17 | 5 | 0.012 |
| 18 | 78 | 0.194 |
| 19 | 3 | 0.007 |
| 20 | 2 | 0.005 |
| 21 | 13 | 0.032 |
| 22 | 30 | 0.074 |
| 23 | 14 | 0.035 |
Data sourced from "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration".[1]
Experimental Protocols
Kinome-wide Selectivity Profiling (DiscoverX scanMAX)
The cross-reactivity data presented was generated using the DiscoverX (now part of Eurofins Discovery) scanMAX kinase assay platform. This is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of human kinases.
Principle of the Assay: The assay is based on a proprietary technology that utilizes active site-directed competition binding. An immobilized active-site directed ligand is used for each kinase. The kinase is pre-incubated with the test compound, and then the mixture is added to the immobilized ligand. The amount of kinase that binds to the immobilized ligand is then measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Methodology:
-
Compound Preparation: Test compounds were prepared at a concentration of 1 µM.
-
Kinase Panel: A panel of 403 wild-type human kinases was utilized for the screening.[1]
-
Assay Procedure:
-
Kinases are incubated with the test compounds.
-
The kinase-compound mixtures are then exposed to an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
-
Data Analysis: The results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. A lower PoC value indicates a stronger interaction between the test compound and the kinase. A PoC value of less than 10 is typically considered significant inhibition. The selectivity score (S10) is calculated as the percentage of kinases in the panel with a PoC < 10.[1]
Visualizing the Cross-Reactivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a library of chemical compounds.
Caption: Workflow for kinase inhibitor cross-reactivity screening.
Signaling Pathway Context: EGFR Inhibition
Derivatives of the 2-aminopyrimidine scaffold are frequently investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of intervention for these inhibitors.
Caption: EGFR signaling pathway and inhibitor intervention point.
References
Safety Operating Guide
Proper Disposal of Methyl 2-aminopyrimidine-5-carboxylate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-aminopyrimidine-5-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to safety data sheets, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes[2][3].
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national environmental regulations is mandatory.
Step 1: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container. The label should prominently display "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4]. Ensure the storage area is secure and accessible only to authorized personnel.
Step 2: Disposal of Empty Containers
-
Empty containers that once held this compound should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (consult your laboratory's standard operating procedures for appropriate solvents). The rinsate must be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container should be disposed of as unused product in accordance with institutional guidelines[5]. Do not reuse empty containers.
Step 3: Management of Spills
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways[4][5].
-
Cleanup: For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust[4][6]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate PPE throughout the cleanup process.
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company[5].
-
Commonly accepted disposal methods for this type of chemical waste include incineration in a chemical incinerator equipped with an afterburner and scrubber[5].
-
It is the responsibility of the waste generator (the laboratory) to ensure that the disposal process is compliant with all applicable regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4].
III. Quantitative Data Summary
While specific quantitative disposal limits are highly dependent on local regulations and are not detailed in the general safety data sheets, the following table summarizes key physical and safety information for this compound.
| Property | Value |
| CAS Number | 308348-93-8[1] |
| Molecular Formula | C6H7N3O2[1] |
| Physical Form | Solid |
| Boiling Point | 344.2°C at 760 mmHg |
| Signal Word | Warning |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling Methyl 2-aminopyrimidine-5-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-aminopyrimidine-5-carboxylate (CAS No: 308348-93-8). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning". To mitigate these risks, the following personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in addition to goggles when there is a significant risk of splashing.[3][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., Butyl rubber, Nitrile rubber) and inspect them before use.[2][3] A flame-resistant lab coat is required to protect clothing and skin.[2][5] |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[3] The type of respirator will depend on the concentration of airborne contaminants. |
| General | Closed-Toe Shoes & Long Pants | Standard laboratory practice dictates wearing closed-toe shoes and long pants to protect against spills and dropped objects.[5][6] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Keep the container tightly closed when not in use and store in a locked cabinet or room to restrict access.[3][8][9] The recommended storage temperature is 4°C, protected from light.
Handling:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8]
-
Use the smallest amount of the substance necessary for the experiment.
-
Avoid the formation and inhalation of dust.[8]
-
Wash hands thoroughly with soap and water after handling the compound.[3][9]
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[3]
-
Collect the material into a labeled, sealed hazardous waste container.
-
-
Major Spill:
-
Alert others in the area and evacuate immediately.
-
Contact your institution's emergency response team.
-
Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[3]
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[3][9] Do not dispose of down the drain or in regular trash.
Emergency First Aid Procedures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9]
Operational Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
